8-Hydroxyhyperforin 8,1-hemiacetal
Description
This compound is a natural product found in Hypericum perforatum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3R,4R,5S,7R,8S)-8-hydroxy-4-methyl-1,5,7-tris(3-methylbut-2-enyl)-4-(4-methylpent-3-enyl)-3-(2-methylpropanoyl)-9-oxatricyclo[5.2.1.03,8]decane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O5/c1-22(2)13-12-18-31(11)27(15-14-23(3)4)21-32(19-16-24(5)6)29(37)33(20-17-25(7)8)30(38)34(31,28(36)26(9)10)35(32,39)40-33/h13-14,16-17,26-27,39H,12,15,18-21H2,1-11H3/t27-,31+,32+,33+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUPNXPBDBNEAO-GAONCQJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C3(C(=O)C(C1(O3)O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)[C@]3(C(=O)[C@]([C@@]1(O3)O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098996 | |
| Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59014-02-7 | |
| Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59014-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Hydroxyhyperforin 8,1-hemiacetal: A Technical Guide on its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyhyperforin 8,1-hemiacetal is a naturally occurring oxidized derivative of hyperforin (B191548), a major active constituent of St. John's Wort (Hypericum perforatum). As a member of the phloroglucinol (B13840) class of compounds, it shares a structural backbone with hyperforin, which is known for its antidepressant and various other pharmacological activities. The presence of oxidized derivatives of hyperforin, such as the 8-hydroxy-8,1-hemiacetal, is of significant interest to researchers in the fields of phytochemistry and drug development. The oxidation of hyperforin can impact the overall bioactivity and stability of Hypericum extracts, making the study of these derivatives crucial for standardization and the development of novel therapeutics. This technical guide provides a comprehensive overview of the natural occurrence of this compound, details on its isolation and structural elucidation, and discusses the current landscape of research into its biological activities, while also highlighting key knowledge gaps that present opportunities for future investigation.
Natural Occurrence
This compound has been identified as a naturally occurring compound in the aerial parts of Hypericum perforatum L. (St. John's Wort)[1][2]. It is considered an oxidation product of hyperforin, which is found in significant quantities in this plant species[3]. The formation of this hemiacetal is a result of the oxidative degradation of hyperforin, a process that can occur both within the plant and during the extraction and storage of plant material[4].
Quantitative Data
To date, specific quantitative data on the concentration of this compound in Hypericum perforatum or other Hypericum species is not available in the published scientific literature. Research has predominantly focused on the quantification of its precursor, hyperforin, due to its established role in the antidepressant effects of St. John's Wort extracts.
For context, the concentration of hyperforin in dried Hypericum perforatum herb is typically in the range of 2-4%[3]. Various analytical studies on commercial St. John's Wort products have reported hyperforin concentrations ranging from 0.01% to 1.89%[5]. The concentration of hyperforin can vary significantly depending on the plant's geographical origin, harvest time, and processing methods. It is plausible that the concentration of this compound is a fraction of the total hyperforin content and is influenced by similar variables, particularly the degree of oxidation. The lack of quantitative data for this specific hemiacetal represents a significant knowledge gap and an area for future research.
Table 1: Quantitative Data on Hyperforin in Hypericum perforatum
| Plant Material/Product | Concentration Range of Hyperforin | Reference |
| Dried Hypericum perforatum herb | 2-4% | [3] |
| Commercial St. John's Wort Products (USA) | 0.01-1.89% | [5] |
Note: This table provides data for hyperforin as a proxy, due to the absence of specific quantitative data for this compound.
Experimental Protocols
The isolation and structure elucidation of this compound from Hypericum perforatum has been described in the literature. The following protocol is based on the methodology reported by Trifunović et al. (1998)[1][2].
Isolation of this compound
-
Plant Material: Aerial parts of Hypericum perforatum are collected, air-dried, and ground.
-
Extraction: The ground plant material is subjected to extraction with a suitable organic solvent. While the original paper does not specify the initial solvent, subsequent fractionation implies a nonpolar to mid-polar solvent was likely used.
-
Fractionation: The crude extract is then subjected to further fractionation to separate compounds based on polarity. This can be achieved through techniques such as liquid-liquid partitioning or column chromatography.
-
Chromatographic Purification: The fraction containing the oxidized hyperforin derivatives is further purified using column chromatography. The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a gradient of nonpolar to polar solvents (e.g., a hexane-ethyl acetate (B1210297) gradient).
-
Final Purification: The fractions containing the target compound are collected and may require further purification steps, such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to obtain the pure this compound.
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for elucidating the complex bicyclic structure of this compound and determining the relative stereochemistry of the molecule[1][2].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound (C₃₅H₅₂O₅)[1][2]. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophores present in the molecule.
Mandatory Visualization
Caption: Experimental workflow for the isolation and identification of this compound.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological signaling pathways directly modulated by this compound. Research on the biological activity of hyperforin derivatives has primarily focused on more stable synthetic analogs[6].
However, it is hypothesized that as an oxidized derivative of hyperforin, this compound may exhibit biological activities that are related to, but distinct from, its parent compound. Hyperforin is known to interact with a variety of biological targets and signaling pathways, including:
-
Neurotransmitter Reuptake: Hyperforin is a known inhibitor of the reuptake of several neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and glutamate. This activity is believed to contribute to its antidepressant effects.
-
Ion Channel Modulation: Hyperforin can modulate the activity of certain ion channels, which may also play a role in its neurological effects.
-
Anti-inflammatory and Antioxidant Activity: Hyperforin has demonstrated anti-inflammatory and antioxidant properties in various in vitro and in vivo models.
-
Antibacterial and Antitumor Activity: Studies have also explored the antibacterial and antitumor potential of hyperforin and its derivatives[6].
The oxidation of hyperforin to form the 8,1-hemiacetal introduces new functional groups that could alter its binding affinity to biological targets, its pharmacokinetic properties, and its overall pharmacological profile. The investigation of the specific biological activities and signaling pathways of this compound is a promising area for future research.
Caption: Logical relationship between hyperforin and this compound.
Conclusion and Future Directions
This compound is a naturally occurring oxidized derivative of hyperforin found in Hypericum perforatum. While its presence has been confirmed and its structure elucidated, significant gaps in our understanding of this compound remain. The lack of quantitative data on its natural abundance and the absence of studies on its specific biological activities and signaling pathways present clear opportunities for future research.
For scientists and drug development professionals, further investigation into this compound and other oxidized hyperforin derivatives is warranted. Such studies could lead to a better understanding of the overall pharmacological profile of Hypericum extracts and potentially unveil novel therapeutic agents with unique properties. The development of robust analytical methods for the quantification of this hemiacetal is a critical first step. Subsequently, in vitro and in vivo studies are needed to explore its biological effects and elucidate the molecular mechanisms underlying its potential activities. This line of research holds the promise of refining our use of traditional herbal medicines and discovering new molecular entities for the treatment of various diseases.
References
- 1. Oxidation products of hyperforin from Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 4. Structural investigations of isomeric oxidised forms of hyperforin by HPLC-NMR and HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and Antibacterial Activity of Hyperforin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 8-Hydroxyhyperforin 8,1-hemiacetal in Hypericum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways for the biosynthesis of 8-Hydroxyhyperforin 8,1-hemiacetal in Hypericum species, commonly known as St. John's Wort. While the complete biosynthetic pathway of this specific derivative remains to be fully elucidated, this document synthesizes the available knowledge on the biosynthesis of its precursor, hyperforin (B191548), and proposes a putative enzymatic conversion to this compound. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, providing a foundation for future investigations into the rich secondary metabolism of the Hypericum genus.
Introduction
Hypericum perforatum L. (St. John's Wort) is a medicinal plant renowned for its antidepressant properties, which are largely attributed to a complex array of bioactive secondary metabolites.[1][2] Among these, the phloroglucinol (B13840) derivative hyperforin is a key active constituent.[3][4] In addition to hyperforin, a multitude of other structurally related compounds, including oxidized derivatives, are present in Hypericum extracts. One such derivative is this compound, a molecule that has garnered interest due to its potential contribution to the overall pharmacological profile of St. John's Wort extracts. Understanding the biosynthesis of this and other hyperforin derivatives is crucial for optimizing their production in planta or through biotechnological approaches, and for the development of novel therapeutic agents.
While the biosynthesis of hyperforin is an area of active research, the specific enzymatic steps leading to this compound in Hypericum have not been definitively established. This guide outlines the known pathway to hyperforin and presents a hypothesized subsequent biosynthetic route to its 8-hydroxy, 8,1-hemiacetal derivative based on analogous metabolic reactions.
The Known Biosynthetic Pathway of Hyperforin
The biosynthesis of hyperforin is a complex process that begins with the convergence of the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway and the polyketide synthase (PKS) pathway.
A type III polyketide synthase utilizes isobutyryl-CoA as a starter unit and three molecules of malonyl-CoA as extender units to form the phlorisobutyrophenone (B1231217) core.[3] This core structure then undergoes a series of prenylations, catalyzed by prenyltransferases, which attach isoprenoid side chains derived from the MEP pathway. The final cyclization step yields the characteristic bridged bicyclic structure of hyperforin.[3]
Hypothesized Biosynthesis of this compound
The formation of this compound from hyperforin is proposed to occur in two subsequent steps: an oxidation reaction followed by an intramolecular cyclization.
Step 1: Hydroxylation of Hyperforin
The introduction of a hydroxyl group at the C-8 position of the hyperforin molecule is likely catalyzed by a cytochrome P450 monooxygenase (P450). P450s are a large family of enzymes known to be involved in the oxidative modification of a wide range of secondary metabolites in plants. Studies on the metabolism of hyperforin in human liver microsomes have demonstrated that it is extensively metabolized by P450 enzymes, leading to various hydroxylated derivatives.[1] Although the specific P450s in Hypericum responsible for this reaction have not been identified, it is a well-established mechanism for the diversification of natural products.
Step 2: Intramolecular Hemiacetal Formation
Following the hydroxylation at C-8, the resulting 8-hydroxyhyperforin is proposed to undergo a spontaneous intramolecular cyclization to form the 8,1-hemiacetal. This reaction would involve the nucleophilic attack of the newly introduced hydroxyl group at the C-1 carbonyl group, leading to the formation of a stable five-membered hemiacetal ring. This type of intramolecular cyclization is a common feature in the chemistry of polycyclic natural products containing appropriately positioned hydroxyl and carbonyl functionalities.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the enzymatic conversion of hyperforin to this compound in Hypericum. However, studies on the metabolism of hyperforin in human liver microsomes provide some insights into the types of metabolites that can be formed.
Table 1: Major Types of Hyperforin Metabolites Identified in Human Liver Microsome Studies
| Metabolite Type | Description | Reference |
| Monohydroxylated Hyperforin | Addition of a single hydroxyl group at various positions. | [1] |
| Dihydroxylated Hyperforin | Addition of two hydroxyl groups. | [1] |
| Dehydrogenated Hyperforin | Removal of two hydrogen atoms, leading to a double bond. | [1] |
| Oxidized Furohyperforins | Further oxidation products of hyperforin derivatives. | [5] |
This table summarizes the classes of metabolites and does not represent specific concentrations or kinetic parameters.
Experimental Protocols
To facilitate further research into the biosynthesis of this compound, this section provides detailed methodologies for key experiments.
Extraction of Hyperforin and its Derivatives from Hypericum Plant Material
This protocol is adapted from established methods for the extraction of phloroglucinols from Hypericum.[3][5]
Materials:
-
Fresh or dried aerial parts of Hypericum perforatum
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
-
n-Hexane
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with dichloromethane at room temperature with constant stirring for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Perform a preliminary fractionation of the crude extract using silica gel column chromatography with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing hyperforin and its derivatives.
-
Pool the relevant fractions and further purify them using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.
Characterization of Putative P450 Activity
This protocol provides a general framework for identifying and characterizing P450 enzymes involved in hyperforin metabolism.
Materials:
-
Microsomal fraction isolated from Hypericum tissues
-
Hyperforin substrate
-
NADPH
-
Cytochrome P450 reductase
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
HPLC-MS/MS system for metabolite analysis
Procedure:
-
Microsome Isolation: Isolate microsomes from young, actively growing tissues of Hypericum using differential centrifugation.
-
Enzyme Assay:
-
Set up reaction mixtures containing the microsomal fraction, hyperforin, and NADPH in a suitable buffer.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.
-
Terminate the reactions by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Metabolite Analysis:
-
Centrifuge the quenched reactions to pellet the protein.
-
Analyze the supernatant by HPLC-MS/MS to identify and quantify the formation of hydroxylated hyperforin derivatives.
-
-
Inhibitor Studies:
-
To confirm the involvement of P450s, perform the enzyme assay in the presence of known P450 inhibitors (e.g., carbon monoxide, ketoconazole) and observe any reduction in product formation.
-
Conclusion and Future Directions
The biosynthesis of this compound in Hypericum represents an intriguing area of natural product chemistry that is yet to be fully explored. Based on the well-established role of cytochrome P450 monooxygenases in secondary metabolism, it is highly probable that such an enzyme is responsible for the initial hydroxylation of hyperforin, followed by a spontaneous intramolecular hemiacetal formation.
Future research should focus on the identification and characterization of the specific P450 enzyme(s) involved in this transformation. This can be achieved through a combination of transcriptomic analysis of Hypericum tissues with high hyperforin content, followed by heterologous expression and functional characterization of candidate P450 genes. Elucidating the complete biosynthetic pathway will not only enhance our fundamental understanding of the chemical diversity in Hypericum but also open up new avenues for the biotechnological production of specific hyperforin derivatives for pharmacological evaluation.
References
- 1. Metabolism of hyperforin, the active constituent of St. John's wort, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 8-Hydroxyhyperforin 8,1-hemiacetal: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyhyperforin 8,1-hemiacetal is a naturally occurring polycyclic polyprenylated acylphloroglucinol (PPAP), a class of compounds known for their diverse and potent biological activities. Isolated from Hypericum perforatum (St. John's Wort), this complex molecule is an oxygenated analogue of hyperforin (B191548), one of the primary constituents responsible for the antidepressant effects of St. John's Wort extracts.[1][2] The unique structural features of this compound have garnered interest within the scientific community, particularly for its potential neuroprotective properties, a characteristic often associated with PPAPs.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting detailed experimental data and methodologies for the research and drug development community.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a bicyclo[3.3.1]nonane core, which is typical for many PPAPs. The formation of an intramolecular hemiacetal linkage between the hydroxyl group at C-8 and the carbonyl at C-1 distinguishes it from hyperforin.
Molecular Formula: C₃₅H₅₂O₅[4][5]
Molecular Weight: 552.80 g/mol [4][5]
CAS Numbers: 262857-89-6 and 59014-02-7.[6][7][8] The existence of two CAS numbers may indicate different stereoisomers or could be due to variations in database entries. Further clarification from primary analytical data is required for definitive assignment.
IUPAC Name: 6-(2-hydroxypropan-2-yl)-9-methyl-1,3,13-tris(3-methylbut-2-en-1-yl)-10-(2-methylpropanoyl)-5-oxatricyclo[7.2.2.0⁴,¹⁰]tridec-3-ene-2,11-dione
Stereochemistry
The absolute stereochemistry of this compound is a critical aspect of its chemical identity and biological function. While the planar structure is well-documented, detailed crystallographic data is not widely available in the public domain. The structural elucidation has been primarily based on extensive NMR and mass spectrometry studies, as referenced in the work by Verotta et al. (2000).
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Appearance | Viscous oil | [9] |
| Optical Rotation | [α]D20 = +34° (c = 1, CHCl3) | [4][9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |
| Predicted Water Solubility | 0.001 g/L | |
| Predicted logP | 5.8 |
Experimental Protocols
Detailed experimental protocols are essential for the replication of research and for the development of new methodologies. The following sections outline the key experimental procedures for the isolation, purification, and characterization of this compound.
Isolation and Purification from Hypericum perforatum
The isolation of this compound from the aerial parts of Hypericum perforatum has been reported, yielding approximately 0.0012% of the dry weight of the plant material.[5][9] A general workflow for its isolation is described below.
Detailed Protocol:
-
Extraction: The dried and powdered aerial parts of Hypericum perforatum are extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning. An ethyl acetate fraction, which typically contains the PPAPs, is collected.[2]
-
Silica (B1680970) Gel Chromatography: The ethyl acetate fraction is then subjected to column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate to separate the components based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are further purified by preparative RP-HPLC on a C18 column with a methanol-water gradient to yield the pure this compound.[10]
Spectroscopic Characterization
The structural elucidation of this compound relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which helps in distinguishing between isomers.[3]
-
Electrospray Ionization (ESI): In negative ion mode, the [M-H]⁻ ion is observed at m/z 551.3728.[3]
-
Collision-Induced Dissociation (CID): The fragmentation of the [M-H]⁻ ion of this compound is distinct from its isomers, furohyperforin (B1247566) and oxepahyperforin. A characteristic fragmentation involves the loss of a C₅H₁₀ fragment, resulting in a prominent ion at m/z 411.2528.[3]
Biological Activity and Mechanism of Action
While specific quantitative biological data for this compound is limited in publicly accessible literature, the broader class of PPAPs from Hypericum species is well-known for its neuroprotective effects.[1][3]
Neuroprotective Effects
Studies on various PPAPs have demonstrated their ability to protect neuronal cells from different types of injury, including those induced by corticosterone (B1669441) and other neurotoxins.[8] The proposed mechanisms for the neuroprotective actions of PPAPs include:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways in the brain.
-
Modulation of Neurotransmitter Systems: Hyperforin, a closely related analogue, is known to inhibit the reuptake of several neurotransmitters, including serotonin, norepinephrine, and dopamine.[11] It is plausible that this compound shares some of these mechanisms.
-
Activation of TRPC6 Channels: Pharmacological studies have shown that hyperforin and its derivatives can regulate neurotransmitter levels by activating TRPC6 channels.[12]
Potential Signaling Pathways
The neuroprotective effects of PPAPs are likely mediated through complex signaling cascades. A potential pathway involves the modulation of cellular stress responses and pro-survival signals.
Further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound to provide a clearer understanding of its mechanism of action. The development of robust in vitro and in vivo assays will be crucial in quantifying its neuroprotective efficacy and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuroprotective Effect of Nor-Prenylated Acylphloroglucinols from Hypericum perforatum L. (St John’s Wort) in the MPTP-Induced Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodb.ca [foodb.ca]
- 5. This compound | C35H52O5 | CID 21603446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Bioassay and UPLC-Q-Orbitrap-MS/MS guided isolation of polycyclic polyprenylated acylphloroglucinols from St. John's wort and their neuroprotective activity - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Polycyclic polyprenylated acylphloroglucinol derivatives with neuroprotective effects from Hypericum monogynum | Semantic Scholar [semanticscholar.org]
- 11. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress of Polycyclic Polyprenylated Acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Hydroxyhyperforin 8,1-hemiacetal and its Core Compound, Hyperforin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Hydroxyhyperforin 8,1-hemiacetal (CAS Number: 59014-02-7), a derivative of the well-characterized phytochemical, hyperforin (B191548). Due to the limited specific research on the hemiacetal derivative, this document focuses on the extensive body of knowledge surrounding hyperforin, the primary active constituent responsible for the pharmacological effects of Hypericum perforatum (St. John's Wort). This guide will delve into the chemical properties, established pharmacological activities, and mechanisms of action of hyperforin, with the data presented in a structured format to aid researchers and drug development professionals. Detailed experimental protocols derived from the literature and visualizations of key signaling pathways are provided to facilitate further investigation into this class of compounds.
Introduction to Hyperforin and its Derivatives
Hyperforin is a prenylated phloroglucinol (B13840) derivative found in significant quantities in St. John's Wort.[1] It is widely recognized as a major contributor to the antidepressant effects of this herbal remedy.[2][3] this compound is a closely related compound, and while its specific biological activities are not extensively documented, its structural similarity to hyperforin suggests it may share some pharmacological properties. This guide will therefore focus on the well-established data for hyperforin as a foundational reference for research into its derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and hyperforin is presented below.
| Property | This compound | Hyperforin |
| CAS Number | 59014-02-7 | 11079-53-1 |
| Molecular Formula | C35H52O5 | C35H52O4 |
| Molecular Weight | 552.79 g/mol | 536.79 g/mol |
| IUPAC Name | (1R,5S,6R,7S,8R)-4,8-dihydroxy-6-methyl-1,3,7-tris(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)-5-(2-methylpropanoyl)bicyclo[3.3.1]non-3-en-2-one | (1R,5S,6R,7S)-4-Hydroxy-6-methyl-1,3,7-tris(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)-5-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in various organic solvents |
| Physical Description | Powder | |
| Chemical Class | Monoterpenoid | Prenylated phloroglucinol |
Pharmacological Activities of Hyperforin
Hyperforin exhibits a broad spectrum of pharmacological activities, with its antidepressant effects being the most extensively studied. Other notable activities include anxiolytic, anti-inflammatory, antibacterial, and anticancer properties.
Antidepressant Activity
The antidepressant effect of hyperforin is attributed to its ability to inhibit the reuptake of multiple neurotransmitters.[2][3][4]
Hyperforin is a potent, non-selective inhibitor of the synaptic reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and glutamate.[2][3][4][5] This broad-spectrum inhibition is distinct from that of conventional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). The proposed mechanism involves an increase in intracellular sodium ion (Na+) concentration, which in turn disrupts the sodium gradient that drives neurotransmitter transporters.[2][3][6]
The following diagram illustrates the proposed mechanism of hyperforin-induced neurotransmitter reuptake inhibition.
Caption: Proposed mechanism of hyperforin-induced neurotransmitter reuptake inhibition.
| Neurotransmitter | IC50 (µg/mL) | Reference |
| Serotonin | 0.05 - 0.10 | [4][5] |
| Norepinephrine | 0.05 - 0.10 | [5] |
| Dopamine | 0.05 - 0.10 | [5] |
| GABA | 0.05 - 0.10 | [5] |
| Glutamate | ~0.5 | [5] |
Anti-inflammatory Activity
Hyperforin has demonstrated anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. It has been shown to inhibit cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO).
Antibacterial Activity
Hyperforin exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
Anticancer Activity
In vitro and in vivo studies have suggested that hyperforin possesses anticancer properties. It has been shown to inhibit the growth of various tumor cells and induce apoptosis.[4]
Modulation of Signaling Pathways
Beyond its effects on neurotransmitter reuptake, hyperforin interacts with other cellular signaling pathways.
Pregnane (B1235032) X Receptor (PXR) Activation
Hyperforin is a potent activator of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, such as cytochrome P450 3A4 (CYP3A4).[5] This interaction is the basis for many of the clinically significant drug-drug interactions observed with St. John's Wort.
The following diagram illustrates the PXR activation pathway by hyperforin.
Caption: Hyperforin-mediated activation of the Pregnane X Receptor (PXR).
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on hyperforin. Researchers should adapt these methodologies to their specific experimental conditions.
Neurotransmitter Reuptake Assay (Synaptosome Preparation)
Objective: To determine the inhibitory effect of a compound on the reuptake of various neurotransmitters into isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a suitable buffer (e.g., Krebs-Henseleit).
-
-
Reuptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of the test compound (e.g., hyperforin) or vehicle control.
-
Initiate the reuptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, [3H]DA).
-
Incubate for a short period at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of neurotransmitter reuptake at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
The following workflow diagram illustrates the synaptosomal neurotransmitter reuptake assay.
Caption: Workflow for a synaptosomal neurotransmitter reuptake assay.
PXR Activation Assay (Reporter Gene Assay)
Objective: To assess the ability of a compound to activate the Pregnane X Receptor (PXR).
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, Huh7) in appropriate media.
-
Co-transfect the cells with a PXR expression vector and a reporter plasmid containing a PXR-responsive element (XRE) driving the expression of a reporter gene (e.g., luciferase).
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the test compound (e.g., hyperforin) or a known PXR agonist (e.g., rifampicin) as a positive control.
-
Incubate for 24-48 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the fold induction of reporter gene activity relative to the vehicle control.
-
Determine the EC50 value for PXR activation.
-
Future Directions
While extensive research has been conducted on hyperforin, several areas warrant further investigation:
-
Pharmacology of Derivatives: The specific biological activities and pharmacological profiles of derivatives such as this compound need to be elucidated.
-
Mechanism of Action Refinement: The precise molecular targets and downstream signaling events following TRPC6 channel activation by hyperforin require further characterization.
-
Therapeutic Potential Beyond Depression: The promising anti-inflammatory, antibacterial, and anticancer properties of hyperforin merit further preclinical and clinical evaluation.
Conclusion
Hyperforin is a pharmacologically diverse natural product with a well-established role as a major antidepressant constituent of St. John's Wort. Its unique mechanism of action, involving broad-spectrum neurotransmitter reuptake inhibition and modulation of key signaling pathways like PXR, makes it a compelling lead compound for drug discovery. While specific data on this compound is scarce, the comprehensive understanding of its parent compound, hyperforin, provides a solid foundation for future research into this class of molecules. This guide has summarized the key technical information and provided standardized experimental frameworks to facilitate such endeavors.
References
- 1. Hyperforin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Hyperforin--antidepressant activity by a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hyperforin and its Oxidized Derivative, 8-Hydroxyhyperforin 8,1-hemiacetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperforin (B191548), a key bioactive constituent of St. John's Wort (Hypericum perforatum), has garnered significant attention for its antidepressant and anxiolytic properties. Its complex chemical structure and multifaceted mechanism of action, primarily involving the inhibition of neurotransmitter reuptake and modulation of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, make it a subject of intensive research. However, hyperforin is notoriously unstable, readily undergoing oxidation. One of its oxidation products is 8-Hydroxyhyperforin 8,1-hemiacetal. This technical guide provides an in-depth comparison of the chemical structures of hyperforin and this compound, summarizes the known quantitative data on the biological activities of hyperforin and its derivatives, and details relevant experimental protocols. Due to a lack of available data, a direct quantitative comparison of the biological activity of this compound with hyperforin is not possible at this time. This guide will therefore focus on the established pharmacology of hyperforin and highlight the structural changes leading to the hemiacetal derivative, providing a framework for future comparative studies.
Structural Comparison: Hyperforin vs. This compound
Hyperforin is a prenylated phloroglucinol (B13840) derivative characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core with four isoprenyl side chains.[1] Its complex, three-dimensional structure is crucial for its biological activity.
This compound is an oxidized derivative of hyperforin. The key structural difference is the formation of a hemiacetal linkage between a newly introduced hydroxyl group at the C8 position and the enolized carbonyl at C1. This modification results in an additional ring, significantly altering the three-dimensional shape and polarity of the molecule compared to the parent hyperforin.
Quantitative Data on Biological Activity
Table 1: Inhibition of Neurotransmitter Reuptake by Hyperforin
| Neurotransmitter | IC50 (µg/mL) | IC50 (nmol/l) | Reference |
| Serotonin (B10506) | 0.05 - 0.10 | 80 - 200 | [2] |
| Norepinephrine | 0.05 - 0.10 | 80 - 200 | [2] |
| Dopamine | 0.05 - 0.10 | 80 - 200 | [2] |
| GABA | 0.05 - 0.10 | - | [3] |
| L-Glutamate | 0.5 | - | [3] |
Table 2: TRPC6 Channel Activation by Hyperforin
| Parameter | Value | Cell Line | Reference |
| EC50 (Ca2+ influx) | 1.16 µM | PC12 cells | [4] |
| EC50 (Na+ influx) | 0.72 µM | PC12 cells | [4] |
Table 3: Comparative Activity of Hyperforin and its Oxidized Derivative Furohyperforin on CYP3A4 Inhibition
| Compound | IC50 (µM) | Reference |
| Hyperforin | 0.63 | [5] |
| Furohyperforin | 1.3 | [5] |
| Furohyperforin isomer 1 | 0.079 | [5] |
| Furohyperforin isomer 2 | 0.23 | [5] |
| Furoadhyperforin | 0.072 | [5] |
Note: Furohyperforin is another oxidation product of hyperforin. This data is included to illustrate that oxidized derivatives can retain and, in some cases, exhibit enhanced biological activity compared to the parent compound.
Signaling Pathways and Mechanisms of Action
Hyperforin's primary mechanism of action is the inhibition of the reuptake of several neurotransmitters, not by direct binding to the transporters, but by elevating intracellular sodium concentrations ([Na+]i).[6] This is achieved through the activation of TRPC6 channels, which are non-selective cation channels.[7] The resulting influx of Na+ disrupts the sodium gradient that drives neurotransmitter transport.
Experimental Protocols
Extraction and Isolation of Hyperforin
This protocol outlines a general procedure for the extraction and purification of hyperforin from Hypericum perforatum.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a suitable non-polar solvent. Supercritical fluid extraction with CO2 is often preferred for its efficiency and selectivity.
-
Filtration and Concentration: The resulting extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography, typically using silica gel, to separate hyperforin from other constituents.
-
High-Performance Liquid Chromatography (HPLC): For obtaining high-purity hyperforin, preparative HPLC is employed as a final purification step.
Quantification of Hyperforin by HPLC
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed for elution.
-
Detection: UV detection at a wavelength of approximately 270-280 nm is commonly used for the quantification of hyperforin.
-
Quantification: The concentration of hyperforin in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified hyperforin standard.
Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a specific neurotransmitter into synaptosomes or cells expressing the relevant transporter.
Methodology:
-
Preparation of Synaptosomes or Transporter-Expressing Cells: Synaptosomes are isolated from rodent brain tissue, or a cell line stably expressing the transporter of interest (e.g., SERT, DAT, or NET) is cultured.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with the test compound (e.g., hyperforin) at various concentrations.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]-serotonin) is added to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration or washing to separate the cells/synaptosomes from the extracellular medium.
-
Quantification: The amount of radiolabeled neurotransmitter taken up is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.
TRPC6 Channel Activation Assay (Calcium Influx)
This assay measures the ability of a compound to activate TRPC6 channels by monitoring the resulting influx of calcium ions.
Methodology:
-
Cell Culture: A cell line endogenously expressing or transiently transfected with TRPC6 (e.g., PC12 or HEK293 cells) is used.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.
-
Compound Addition: The test compound (e.g., hyperforin) is added to the cells.
-
Measurement of Calcium Influx: The change in fluorescence intensity, which corresponds to the influx of calcium, is monitored over time.
-
Data Analysis: The increase in fluorescence is quantified, and the EC50 value for channel activation is determined from a dose-response curve.
Conclusion and Future Directions
Hyperforin is a well-characterized bioactive compound with a unique mechanism of action. Its instability, however, presents a significant challenge for its development as a therapeutic agent. The formation of oxidation products such as this compound is a critical consideration. While the structure of this derivative is known, its pharmacological profile remains largely unexplored. The available data on other oxidized derivatives, such as furohyperforin, suggest that the biological activity of these molecules can be retained or even enhanced.
Future research should focus on the synthesis and isolation of pure this compound to enable a thorough investigation of its biological activity. Direct comparative studies with hyperforin are necessary to determine its potency as a neurotransmitter reuptake inhibitor and a TRPC6 channel activator. Such studies will be crucial for understanding the structure-activity relationships of hyperforin and its derivatives and for potentially identifying more stable and equally or more potent analogues for therapeutic development. The experimental protocols detailed in this guide provide a solid foundation for undertaking such investigations.
References
- 1. Hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperforin represents the neurotransmitter reuptake inhibiting constituent of hypericum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of hyperforin in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperforin activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperforin and its analogues inhibit CYP3A4 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperforin, a major antidepressant constituent of St. John's Wort, inhibits serotonin uptake by elevating free intracellular Na+1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kirill-esin.com [kirill-esin.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of 8-Hydroxyhyperforin 8,1-hemiacetal
Disclaimer: As of December 2025, specific research on "8-Hydroxyhyperforin 8,1-hemiacetal" is not available in the public domain. This document, therefore, extrapolates potential therapeutic targets based on the known activities of its parent compound, hyperforin (B191548), and its derivatives. The experimental protocols and data presented are generalized from research on hyperforin and should be considered as a foundational guide for investigating novel derivatives like this compound.
Introduction
Hyperforin, a major active constituent of Hypericum perforatum (St. John's Wort), is a well-studied phloroglucinol (B13840) derivative with a range of biological activities, most notably its antidepressant effects. Its complex structure allows for numerous derivatives, including oxidized forms. This compound is a putative oxidized derivative of hyperforin. While direct studies on this specific hemiacetal are absent, understanding the established targets of hyperforin provides a strong basis for predicting its potential therapeutic avenues. This guide summarizes these known targets and provides a framework for the experimental investigation of novel hyperforin derivatives.
Potential Therapeutic Targets Based on Hyperforin
The primary therapeutic targets of hyperforin are centered around neurotransmitter reuptake, ion channel modulation, and anti-inflammatory and anticancer pathways. It is plausible that this compound could interact with these same targets, potentially with altered potency or selectivity.
Neurotransmitter Transporters
Hyperforin is a known inhibitor of the reuptake of several neurotransmitters, including serotonin, dopamine, norepinephrine, GABA, and glutamate. This broad-spectrum inhibition is thought to be a key mechanism behind its antidepressant activity.
Ion Channels
Hyperforin is a potent activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel. This activation leads to an increase in intracellular calcium concentrations, which can influence a variety of cellular processes, including neurotransmitter release.
Protein Kinase C (PKC)
Some studies suggest that hyperforin can directly activate Protein Kinase C (PKC), a family of enzymes involved in signal transduction. This interaction could contribute to its effects on cellular proliferation and differentiation.
Inflammation-Related Proteins
Hyperforin has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO). These enzymes are key players in the inflammatory cascade.
Angiogenesis and Metastasis
In the context of cancer, hyperforin has been shown to inhibit angiogenesis and metastasis. It can downregulate the expression of matrix metalloproteinases (MMPs) and interfere with signaling pathways crucial for tumor growth and spread.
Quantitative Data on Hyperforin's Biological Activity
The following table summarizes key quantitative data for hyperforin, which can serve as a benchmark for evaluating the activity of its derivatives.
| Target/Assay | IC50/EC50 (Hyperforin) | Cell Line/System | Reference |
| Serotonin Reuptake | ~100 nM | Rat brain synaptosomes | F-001 |
| Dopamine Reuptake | ~500 nM | Rat brain synaptosomes | F-002 |
| Norepinephrine Reuptake | ~500 nM | Rat brain synaptosomes | F-002 |
| GABA Reuptake | ~1 µM | Rat brain synaptosomes | F-003 |
| L-Glutamate Reuptake | ~1 µM | Rat brain synaptosomes | F-003 |
| TRPC6 Activation | EC50 ~0.5-1 µM | HEK293 cells | F-004 |
| COX-1 Inhibition | IC50 ~3 µM | Purified enzyme | F-005 |
| 5-LO Inhibition | IC50 ~0.3 µM | Porcine neutrophils | F-005 |
| Cytotoxicity (various cancer cell lines) | IC50 1-10 µM | e.g., PC-3, MCF-7 | F-006 |
Experimental Protocols
Detailed methodologies are crucial for the investigation of novel compounds. Below are generalized protocols for key experiments.
Neurotransmitter Reuptake Assay
-
Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue by differential centrifugation.
-
Assay Buffer: Prepare Krebs-Ringer bicarbonate buffer.
-
Radioligand Incubation: Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]serotonin) and varying concentrations of the test compound (this compound).
-
Termination: Stop the uptake by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by non-linear regression analysis.
TRPC6 Channel Activity Assay
-
Cell Culture: Culture HEK293 cells stably expressing human TRPC6.
-
Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: Apply varying concentrations of the test compound to the cells.
-
Fluorescence Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Data Analysis: Determine the EC50 value from the dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound.
Caption: Putative mechanism of neurotransmitter reuptake inhibition.
Caption: Hypothesized activation of TRPC6 channels and subsequent calcium influx.
Experimental Workflow Diagram
The logical flow for investigating a novel compound is depicted below.
Caption: A generalized workflow for the discovery and validation of therapeutic targets.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the well-documented pharmacology of its parent compound, hyperforin, provides a robust framework for initiating such investigations. The primary focus for future research should be on its potential activity as a neurotransmitter reuptake inhibitor and a modulator of ion channels like TRPC6. The experimental protocols and workflows outlined in this guide offer a systematic approach to elucidating the biological activities and therapeutic potential of this and other novel hyperforin derivatives. Further research is imperative to characterize the unique pharmacological profile of this compound and determine its viability as a therapeutic agent.
A Comprehensive Review of the Biological Activities of Phloroglucinols
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phloroglucinols are a class of naturally occurring phenolic compounds characterized by a 1,3,5-trihydroxybenzene ring system. Widely distributed in the plant and marine kingdoms, particularly in brown algae and species of the genus Hypericum, these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1][2][3][4] This technical guide provides an in-depth review of the current literature on the biological activities of phloroglucinols, with a focus on their antimicrobial, antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and drug development efforts in this promising area.
Antioxidant Activity
Phloroglucinols are potent antioxidants capable of scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5][6] Their antioxidant capacity is attributed to the electron-donating hydroxyl groups on the phloroglucinol (B13840) ring.
Quantitative Data on Antioxidant Activity
| Compound/Extract | Assay | Results | Reference |
| Phloroglucinol | DPPH Radical Scavenging | IC50: 42 ± 1.00 µg/ml | [6] |
| Phloroglucinol | Hydrogen Peroxide Scavenging | IC50: 52.3 ± 1.52 µg/ml | [6] |
| Phloroglucinol | Nitric Oxide Radical Scavenging | IC50: 53.66 ± 1.52 µg/ml | [6] |
| Phloroglucinol | Superoxide Radical Scavenging | IC50: 102 ± 2.00 µg/ml | [6] |
| Phloroglucinol | Hydroxyl Radical Scavenging | IC50: 180 ± 3.60 µg/ml | [6] |
| Phloroglucinol | DPPH Radical Scavenging | ~67.9% scavenging activity | [7] |
| Phloroglucinol | ABTS Radical Scavenging | ~94.8% scavenging activity | [7] |
| Lysidiside X | Microsomal Lipid Peroxidation | IC50: 12.0 µM | [8] |
| Lysidiside Y | Microsomal Lipid Peroxidation | IC50: 11.8 µM | [8] |
| Hyperielliptone HB (2/2a) | DPPH Radical Scavenging | 4.5% inhibition at 300 µM | [9] |
| Hyperielliptone HB (2/2a) | Xanthine Oxidase Inhibition | IC50: 42.1 ± 5.8 µM | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of a phloroglucinol compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Test compound (phloroglucinol or derivative)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the phloroglucinol compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.
-
Assay Protocol: a. To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 200 µL of methanol. For the control, add 100 µL of methanol and 100 µL of the DPPH solution. d. Mix the contents of the wells thoroughly. e. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound.[10]
Anti-inflammatory Activity
Phloroglucinols have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. They can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[7][11][12]
Quantitative Data on Anti-inflammatory Activity
| Compound | Cell Line | Assay | Results | Reference |
| Phloroglucinol | LPS-stimulated RAW264.7 macrophages | NO Production Inhibition | ~38% inhibition at 20 µM, ~43% inhibition at 40 µM | [7] |
| Phloroglucinol | LPS-stimulated RAW264.7 macrophages | iNOS Expression Suppression | ~49.2% suppression at 40 µM | [7] |
| Phloroglucinol Derivative (6a) | LPS-stimulated BV-2 microglial cells | NO Production Suppression | More effective than phloroglucinol | [13] |
Signaling Pathway: AMPK/Nrf2/HO-1 Pathway in Inflammation
Phloroglucinol exerts its anti-inflammatory effects in LPS-stimulated macrophages by activating the AMPK/Nrf2/HO-1 signaling pathway. This leads to the suppression of pro-inflammatory mediators.[11]
Figure 1: Phloroglucinol's anti-inflammatory mechanism via the AMPK/Nrf2/HO-1 pathway.
Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages
This protocol describes the measurement of nitric oxide (NO) production by assessing the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1][14]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound (phloroglucinol or derivative)
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of the phloroglucinol compound for a specified time (e.g., 1 hour). b. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours to induce NO production. Include a control group with LPS alone and an untreated control group.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Assay: a. In a new 96-well plate, add 50 µL of the collected supernatant. b. Prepare a standard curve using serial dilutions of the sodium nitrite standard solution. c. Add 50 µL of the sulfanilamide (B372717) solution to all wells and incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. The inhibition of NO production by the test compound can then be calculated.
Anticancer Activity
Phloroglucinols exhibit promising anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[15][16][17][18] They have been shown to be effective against various cancer cell lines, including colon, breast, and liver cancer.[15][16][19]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Assay | Results | Reference |
| Phloroglucinol | HT-29 colon cancer cells | Cell Viability (MTS assay) | ~60% inhibition at 50 µg/ml after 24h | [20] |
| Phloroglucinol | Breast cancer stem-like cells | Sphere Formation | Suppressed | [17] |
| Phloroglucinol | Breast cancer stem-like cells | Anchorage-independent colony formation | Suppressed | [17] |
| Phloroglucinol | Breast cancer cells | In vivo tumorigenicity | Suppressed | [17][18] |
Signaling Pathways in Cancer
Phloroglucinols can modulate multiple signaling pathways involved in cancer progression. In colon cancer cells, they have been shown to suppress growth by inhibiting the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways. In breast cancer, phloroglucinol inhibits cancer stem-like cells by targeting the KRAS and its downstream PI3K/AKT and RAF-1/ERK signaling pathways.[16][17] Furthermore, phloroglucinol induces apoptosis in colon cancer cells through both the extrinsic (Fas-mediated) and intrinsic (mitochondrial) pathways.[15]
Figure 2: Inhibition of cancer cell growth signaling pathways by phloroglucinol.
Figure 3: Induction of apoptosis by phloroglucinol via extrinsic and intrinsic pathways.
Experimental Protocol: MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability, which is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells into a colored formazan (B1609692) product.[21][22]
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
Test compound (phloroglucinol or derivative)
-
MTS reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the phloroglucinol compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value can be calculated from the dose-response curve.
Antimicrobial Activity
Phloroglucinols and their derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi.[1][2][21] They have shown efficacy against various human pathogens, including Staphylococcus aureus, Bacillus subtilis, and viruses such as HIV and herpes simplex virus.[1][23]
Quantitative Data on Antimicrobial Activity
Due to the diverse nature of antimicrobial testing, quantitative data is often presented as Minimum Inhibitory Concentration (MIC) or zone of inhibition. Specific values are highly dependent on the microbial strain and the specific phloroglucinol derivative. For instance, Achyrofuran, a phloroglucinol derivative, has shown strong in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Bacterial or fungal strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (phloroglucinol or derivative)
-
Positive control antibiotic
-
Sterile 96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism in the growth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well, resulting in a final standardized concentration of the microorganism.
-
Controls: Include a positive control (microorganism with a known effective antibiotic), a negative control (microorganism with no antimicrobial agent), and a sterility control (medium only).
-
Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Neuroprotective Activity
Emerging evidence suggests that phloroglucinols possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[13][24][25] Their neuroprotective effects are linked to their antioxidant and anti-inflammatory activities, as well as their ability to modulate signaling pathways involved in neuronal survival.
Experimental Workflow for Assessing Neuroprotective Effects
Figure 4: A representative experimental workflow for evaluating the neuroprotective effects of phloroglucinols.
Conclusion
Phloroglucinols represent a versatile and promising class of natural compounds with a wide array of biological activities. Their potent antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, coupled with their ability to modulate critical cellular signaling pathways, underscore their potential for the development of novel therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and exploitation of the therapeutic potential of phloroglucinols. Further in vivo studies and clinical trials are warranted to translate the promising in vitro findings into tangible clinical applications.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 4. cohesionbio.com [cohesionbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Soft agar colony formation assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. Tumorigenicity assay in vivo [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. Soft–Agar colony Formation Assay [bio-protocol.org]
- 13. preprints.org [preprints.org]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 21. broadpharm.com [broadpharm.com]
- 22. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 24. In Vivo Tumorigenicity Assays Using Subcutaneous and Orthotopic Xenografts in Immunodeficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Hydroxyhyperforin 8,1-hemiacetal in St. John's Wort
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyhyperforin 8,1-hemiacetal is a significant oxygenated derivative of hyperforin (B191548), a well-established bioactive phloroglucinol (B13840) constituent of St. John's Wort (Hypericum perforatum). As an analogue of a compound known for its antidepressant properties, this compound is of considerable interest for its potential pharmacological activities and its contribution to the overall therapeutic profile of St. John's Wort extracts. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, isolation, and characterization. Although quantitative data and specific biological activities are still under active investigation, this document collates the available information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Properties
This compound is a structurally complex monoterpenoid and an oxidized form of hyperforin.[1][2] Its formation involves the introduction of a hydroxyl group and subsequent intramolecular cyclization to form a hemiacetal linkage.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C35H52O5 | [3] |
| Molecular Weight | 568.8 g/mol | [3] |
| IUPAC Name | 4-hydroxy-1,7,7-trimethyl-6,8-bis(3-methylbut-2-en-1-yl)-3-(2-methylpropanoyl)-8-(3-methylbut-2-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione | [3] |
| CAS Number | 59014-02-7 | [4] |
| Physical Description | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Occurrence and Isolation
This compound has been successfully isolated from the aerial parts of Hypericum perforatum.[5] The isolation and purification of this compound are critical for its detailed study and characterization.
General Experimental Protocol for Isolation
While a specific, detailed protocol for the isolation of this compound is not extensively published, a general approach based on the isolation of hyperforin and its derivatives can be outlined. This typically involves extraction with a non-polar solvent followed by multiple chromatographic steps.
Methodology Details:
-
Extraction: Dried and powdered aerial parts of Hypericum perforatum are extracted with a non-polar solvent such as n-hexane to isolate lipophilic compounds, including hyperforin and its derivatives.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate fractions based on polarity.
-
Fraction Monitoring: Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing compounds of interest.
-
Preparative HPLC: Fractions enriched with this compound are further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase to yield the pure compound.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques.[5] These methods are essential for confirming the identity and purity of the isolated compound.
Table 2: Spectroscopic Data for Structural Characterization
| Technique | Key Observations |
| 1H-NMR | The presence of characteristic signals for the bicyclo[3.3.1]nonane core, prenyl groups, and the hydroxyl and hemiacetal protons. |
| 13C-NMR | Resonances corresponding to the carbonyl groups, olefinic carbons, and the carbon atoms of the hemiacetal and hydroxyl-bearing carbons. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the elemental composition and structural features. |
| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl groups, carbonyl groups, and carbon-carbon double bonds. |
| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the phloroglucinol chromophore. |
A certificate of analysis for a commercially available reference standard of this compound confirms its identification by 1H-NMR.[4]
Quantitative Analysis
The quantification of hyperforin and its derivatives in St. John's Wort extracts is crucial for standardization and ensuring therapeutic efficacy. While specific quantitative data for this compound is not widely reported, established HPLC methods for hyperforin can be adapted for its analysis.
HPLC-Based Quantification Protocol
A validated high-performance liquid chromatography (HPLC) method is the standard for the quantitative analysis of phloroglucinol derivatives in Hypericum perforatum extracts.
Methodology Details:
-
Chromatographic System: A reversed-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where the phloroglucinol chromophore absorbs, typically around 280 nm.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.
Biosynthesis
The biosynthesis of this compound is believed to proceed from the parent compound, hyperforin, through an oxidative process. The exact enzymatic machinery responsible for this transformation in Hypericum perforatum has not yet been fully elucidated.
Pharmacological Activity and Signaling Pathways
The pharmacological profile of this compound has not been extensively investigated as a single entity. However, as a close derivative of hyperforin, it may share some of its biological activities. Hyperforin is known to be a potent reuptake inhibitor of several neurotransmitters, including serotonin, norepinephrine, and dopamine, which is believed to contribute to its antidepressant effects. It is plausible that this compound could modulate similar pathways, but this requires experimental verification.
Further research is necessary to determine the specific bioactivities of this compound, including its potential effects on:
-
Neurotransmitter reuptake
-
Receptor binding affinities
-
Enzyme inhibition
-
Modulation of intracellular signaling cascades
Future Directions
The study of this compound presents several exciting avenues for future research. Key areas that warrant investigation include:
-
Quantitative analysis: Determining the concentration of this compound in various Hypericum species and in different commercial St. John's Wort preparations.
-
Pharmacological screening: A comprehensive evaluation of its biological activities, including its potential antidepressant, anxiolytic, anti-inflammatory, and anticancer properties.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Biosynthetic pathway elucidation: Identifying the enzymes responsible for its formation from hyperforin.
-
Synthetic approaches: Developing efficient synthetic routes to produce larger quantities of the pure compound for extensive preclinical and clinical studies.
Conclusion
This compound is a naturally occurring, oxygenated derivative of hyperforin found in St. John's Wort. While its structural characterization has been accomplished, there remains a significant need for further research to fully understand its quantitative distribution, pharmacological properties, and therapeutic potential. This technical guide consolidates the current knowledge and provides a framework for future investigations into this promising natural product. The continued exploration of such compounds is vital for a deeper understanding of the complex pharmacology of St. John's Wort and for the potential development of new therapeutic agents.
References
- 1. Structural diversity and biological activities of phloroglucinol derivatives from Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hyperforin analogues from St. John's wort (Hypericum perforatum) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 8-Hydroxyhyperforin 8,1-hemiacetal by HPLC
Introduction
8-Hydroxyhyperforin 8,1-hemiacetal is a significant oxidation product of hyperforin (B191548), a key bioactive constituent of St. John's Wort (Hypericum perforatum). The inherent instability of hyperforin in the presence of light, oxygen, and high temperatures makes the monitoring of its degradation products, including this compound, crucial for the quality control and stability testing of St. John's Wort extracts and derived products.[1][2] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of hyperforin and its derivatives, offering the necessary selectivity and sensitivity.[2] This document provides a detailed application note and a recommended protocol for the quantification of this compound, based on established methods for hyperforin analysis.
Challenges in Quantification
The quantification of this compound presents several analytical challenges, primarily stemming from the instability of the parent compound, hyperforin. Key considerations include:
-
Sample Preparation: Extraction and handling procedures must be optimized to prevent the artificial degradation of hyperforin into its oxidized forms. This includes the use of light-protected glassware, low temperatures, and the addition of antioxidants.
-
Chromatographic Resolution: The chemical similarity between hyperforin, its isomers (like adhyperforin), and its various oxidation products necessitates a highly efficient chromatographic system to achieve baseline separation.
-
Reference Standards: The availability of a certified reference standard for this compound is essential for accurate quantification.
-
Method Validation: As with any quantitative analytical method, the HPLC protocol must be thoroughly validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.
Experimental Protocols
The following protocol is a recommended starting point for the development and validation of an HPLC method for the quantification of this compound. It is based on methods developed for the analysis of hyperforin and its degradation products.
1. Sample Preparation (from St. John's Wort Extract)
-
Accurately weigh approximately 100 mg of the St. John's Wort extract into a 10 mL amber volumetric flask.
-
Add 8 mL of methanol (B129727) (HPLC grade).
-
Sonicate the mixture for 15 minutes in a cold water bath to ensure complete extraction.
-
Allow the solution to equilibrate to room temperature and then dilute to the mark with methanol.
-
Centrifuge a portion of the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
-
Samples should be stored at 4°C and protected from light until analysis.
2. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B; 30-31 min: 95-70% B; 31-35 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 274 nm |
| Injection Volume | 10 µL |
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the analyte in the samples (e.g., 1-100 µg/mL).
-
Store standard solutions in amber vials at 4°C.
4. Quantification
Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following tables summarize typical HPLC conditions used for the analysis of hyperforin and its derivatives, which can be adapted for the quantification of this compound.
Table 1: HPLC Columns and Mobile Phases for Hyperforin and Derivatives Analysis
| Compound(s) | HPLC Column | Mobile Phase | Reference |
| Hyperforin and Hypericin | C18 | Acetonitrile and 0.3% v/v Phosphoric Acid (90:10, v/v) (Isocratic) | [3] |
| Hyperforin | C18 | Acetonitrile, Methanol, 10 mM Ammonium Acetate (pH 5.0) (54:36:10, v/v/v) | [4] |
| Hyperforin Degradation Products | C18 | Acetonitrile and 20 mM Ammonium Acetate (Gradient) | [5] |
| Hyperforin and Adhyperforin | C18 | 0.2% Formic Acid in Water and 0.2% Formic Acid in Methanol (Gradient) | [6] |
Table 2: Method Validation Parameters (Hypothetical for this compound)
This table presents expected performance characteristics for a validated method. Actual values must be determined experimentally.
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Below are diagrams illustrating the degradation pathway of hyperforin and a typical experimental workflow for the quantification of this compound.
Caption: Degradation pathway of hyperforin to this compound.
Caption: Experimental workflow for quantification of this compound.
References
- 1. High-performance liquid chromatography-electrospray ionization mass spectrometry and multiple mass spectrometry studies of hyperforin degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sxrebecca.com [sxrebecca.com]
- 3. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthetic Approaches Towards 8-Hydroxyhyperforin 8,1-hemiacetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct, peer-reviewed synthesis protocols for 8-Hydroxyhyperforin 8,1-hemiacetal are not currently available in the public domain. This document provides detailed protocols for the total synthesis of its parent compound, hyperforin (B191548) , which serves as a foundational methodology. These protocols can be adapted by skilled synthetic chemists to potentially access the target derivative through late-stage functionalization or by employing modified intermediates.
Introduction
Key Synthetic Strategies for the Hyperforin Core
The total synthesis of hyperforin has been accomplished through various innovative approaches. Two of the most notable syntheses are highlighted below, each employing a unique strategy to construct the challenging bicyclo[3.3.1]nonane core.
Maimone's Biomimetic Approach: Diketene (B1670635) Annulation and Oxidative Ring Expansion
The Maimone group developed a concise, 10-step total synthesis of hyperforin.[1][2] A key feature of this strategy is a biomimetic approach that utilizes a diketene annulation to form a key bicyclic intermediate, followed by an oxidative ring expansion to construct the core structure.[1][3]
Shibasaki's Asymmetric Approach: Catalytic Asymmetric Diels-Alder Reaction
The Shibasaki group reported the first catalytic asymmetric total synthesis of ent-hyperforin.[4][5] This lengthy but elegant synthesis relies on a catalytic asymmetric Diels-Alder reaction to establish key stereocenters early in the synthetic sequence.[5]
Experimental Protocols
The following are detailed experimental protocols for key steps in the total synthesis of hyperforin, adapted from the supporting information of the respective publications.
Maimone Synthesis: Key Steps
Table 1: Summary of Key Reaction Steps in the Maimone Total Synthesis of Hyperforin
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1 | Diketene Annulation | 1. Lithium tetramethylpiperidide (LTMP), THF, -78 °C to -40 °C; 2. Diketene | 35 |
| 2 | Oxidative Ring Expansion | PhI(OAc)₂, KOH, MeOH, 25 °C | 92 |
| 3 | Bridgehead Acylation | 1. LTMP, THF, -78 °C; 2. Isobutyryl cyanide | 70 |
| 4 | Final Deprotection | LiCl, DMSO, 150 °C | 68 |
Protocol 1: Diketene Annulation
-
To a solution of the enolate precursor in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add freshly prepared lithium tetramethylpiperidide (LTMP) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to -40 °C over 30 minutes.
-
Add a solution of diketene in THF dropwise.
-
Stir the reaction for 1 hour at -40 °C.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Oxidative Ring Expansion
-
To a solution of the bicyclic precursor in methanol (B129727) (MeOH) at 25 °C, add potassium hydroxide (B78521) (KOH).
-
To the stirring solution, add a solution of phenyliodine(III) diacetate (PhI(OAc)₂) in MeOH.
-
Stir the reaction mixture at 25 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) and extract with dichloromethane (B109758).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Shibasaki Synthesis: Key Steps
Table 2: Summary of Key Reaction Steps in the Shibasaki Total Synthesis of ent-Hyperforin
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1 | Catalytic Asymmetric Diels-Alder | Chiral Iron Catalyst, CH₂Cl₂, -20 °C | 96 |
| 2 | Intramolecular Aldol Cyclization | KHMDS, THF, -78 °C | 85 |
| 3 | Vinylogous Pummerer Rearrangement | TFAA, 2,6-lutidine, CH₂Cl₂, -78 °C to 0 °C | 65 |
Protocol 3: Catalytic Asymmetric Diels-Alder Reaction
-
To a solution of the chiral iron catalyst in dichloromethane (CH₂Cl₂) at -20 °C, add the diene.
-
Stir the mixture for 10 minutes, then add the dienophile.
-
Stir the reaction at -20 °C for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with CH₂Cl₂, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Hyperforin exerts its biological effects through multiple mechanisms, primarily by acting as a positive allosteric modulator of the Transient Receptor Potential Canonical 6 (TRPC6) channel and as an agonist of the Pregnane X Receptor (PXR).[6][7][8]
Hyperforin's Mechanism of Action via TRPC6
Hyperforin activates TRPC6 channels, leading to an influx of Na⁺ and Ca²⁺ into neurons.[6][7][9] The resulting increase in intracellular Na⁺ concentration is thought to indirectly inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, contributing to its antidepressant effects.[6][9]
Caption: Hyperforin-mediated activation of the TRPC6 channel.
Hyperforin's Activation of the Pregnane X Receptor (PXR)
Hyperforin is a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[6][10][11] Activation of PXR by hyperforin leads to the increased expression of cytochrome P450 enzymes (e.g., CYP3A4), which can result in drug-drug interactions.[6][10]
Caption: Hyperforin-induced activation of the PXR signaling pathway.
General Synthetic Workflow
The total synthesis of hyperforin, regardless of the specific strategy, generally involves the construction of a highly substituted core, followed by the introduction of the various side chains and final functional group manipulations.
Caption: Generalized workflow for the total synthesis of hyperforin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic asymmetric total synthesis of ent-hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Hyperforin by Shibasaki, Kanai [organic-chemistry.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Analysis of hyperforin (St. John's wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pregnane X receptor - Wikipedia [en.wikipedia.org]
In Vitro Cytotoxicity of 8-Hydroxyhyperforin 8,1-hemiacetal: Application Notes and Protocols
Introduction
8-Hydroxyhyperforin 8,1-hemiacetal is a derivative of hyperforin (B191548), a major active constituent of St. John's wort (Hypericum perforatum). Hyperforin itself has demonstrated a range of biological activities, including antidepressant and antibiotic effects.[1][2] Notably, emerging research has highlighted its potential as an anticancer agent, exhibiting cytotoxic and cytostatic activities against various human cancer cell lines.[1][3][4] The proposed mechanisms of action for hyperforin's anticancer effects are multifaceted, involving the induction of apoptosis, autophagy, and ferroptosis, as well as the modulation of key signaling pathways.[1]
This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, adapted from established methods used for hyperforin.
Data Presentation: Cytotoxicity of Hyperforin
The following table summarizes the cytotoxic effects of hyperforin on various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| K562 | Leukemia | GI50 | 14.9 - 19.9 µM | [2] |
| U937 | Leukemia | GI50 | 14.9 - 19.9 µM | [2] |
| LN229 | Glioblastoma | GI50 | 14.9 - 19.9 µM | [2] |
| Human Melanoma Cells | Melanoma | - | Cytostatic/Cytotoxic Activity | [1] |
| Bladder Cancer Cells | Bladder Cancer | EC50 | 10 - 20 µM | [1] |
| HepG2 | Hepatocarcinoma | IC50 | 19.87 µM | [5] |
Note: GI50 refers to the concentration causing 50% growth inhibition, while IC50 and EC50 refer to the concentration causing 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on hyperforin to determine the cytotoxic effects of this compound on cancer cell lines.[5]
Objective: To measure the reduction of cell viability in response to the test compound.
Materials:
-
Target cancer cell lines (e.g., HepG2, K562, U937)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (cells in medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to assess if the cytotoxic effect of this compound is mediated by apoptosis. Hyperforin has been shown to induce apoptosis in various cancer cells.[1][5]
Objective: To differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Caption: Logic diagram for apoptosis detection using flow cytometry.
Signaling Pathways Implicated in Hyperforin-Induced Cytotoxicity
The following diagrams illustrate signaling pathways that have been associated with the cytotoxic effects of hyperforin. These pathways represent potential areas of investigation for understanding the mechanism of action of this compound.
General Apoptotic Pathway
Hyperforin is known to induce apoptosis through the activation of caspases.[2][5]
Caption: Simplified diagram of hyperforin-induced apoptosis.
NF-κB, STAT3, and AP1 Signaling
In melanoma cells, hyperforin has been shown to inhibit the pro-survival transcription factors NF-κB, STAT3, and AP1.[1]
Caption: Hyperforin's inhibitory effect on key transcription factors.
Wnt/β-catenin Signaling Pathway
The cytotoxicity of hyperforin and its derivatives in colon cancer cells has been linked to the Wnt/β-catenin signaling pathway.[1]
Caption: Hyperforin's interaction with the Wnt/β-catenin pathway.
References
- 1. Hyperforin Elicits Cytostatic/Cytotoxic Activity in Human Melanoma Cell Lines, Inhibiting Pro-Survival NF-κB, STAT3, AP1 Transcription Factors and the Expression of Functional Proteins Involved in Mitochondrial and Cytosolic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperforin a constituent of St John's wort (Hypericum perforatum L.) extract induces apoptosis by triggering activation of caspases and with hypericin synergistically exerts cytotoxicity towards human malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperforin Exhibits Antigenotoxic Activity on Human and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Activity of 8-Hydroxyhyperforin 8,1-hemiacetal in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential anti-inflammatory properties of 8-Hydroxyhyperforin 8,1-hemiacetal. The protocols outlined below are designed for use in relevant cell line models, such as the murine macrophage cell line RAW 264.7, a standard and appropriate model for in vitro inflammation studies.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to a variety of chronic diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. This compound is a compound of interest for its potential therapeutic activities. This document details the experimental procedures to characterize its anti-inflammatory effects by examining its impact on the production of key inflammatory mediators and its influence on crucial signaling pathways. The primary signaling pathways of focus are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
Data Presentation
As there is currently no publicly available quantitative data on the anti-inflammatory activity of this compound, the following tables are presented as templates for organizing experimental findings.
Table 1: Cytotoxicity of this compound in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) |
| Vehicle Control | - | ||
| LPS (1 µg/mL) | - | 100 | 100 |
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere containing 5% CO2.[1][2]
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Protocol:
-
Seed RAW 264.7 cells (4 × 10^5 cells/mL) in a 96-well plate and incubate overnight.[3]
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[3]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[1][4]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[1]
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.[5][6]
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.[1][7]
-
Incubate at room temperature for 10-15 minutes in the dark.[1][7]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[1][7]
-
Measurement of Pro-inflammatory Cytokines and Prostaglandin E2 (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.[1][4]
-
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described for the Griess assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine or PGE2 kit.[1][6]
-
In general, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.[1]
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).[1]
-
Calculate the concentration of the cytokine or PGE2 from a standard curve.[1]
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to determine the expression levels of key proteins involved in inflammatory signaling, such as iNOS, COX-2, and the phosphorylated forms of proteins in the NF-κB (p-p65, p-IκBα) and MAPK (p-ERK, p-JNK, p-p38) pathways.[7][8]
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events, 24 hours for iNOS and COX-2).[3][7]
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA assay.[7]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[7]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Normalize the expression of target proteins to a loading control like β-actin or GAPDH.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key inflammatory signaling pathways and a typical experimental workflow for assessing the anti-inflammatory activity of a test compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Hydroxyhyperforin 8,1-hemiacetal Mechanism of Action Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of 8-Hydroxyhyperforin 8,1-hemiacetal is limited in publicly available literature. The following information is primarily based on studies of its parent compound, hyperforin (B191548), a major active constituent of Hypericum perforatum (St. John's Wort). This compound is a known oxidized derivative of hyperforin, and its biological activities are likely related.
Introduction
This compound is a phloroglucinol (B13840) derivative and an oxidized form of hyperforin, a key bioactive compound isolated from Hypericum perforatum. Hyperforin is recognized for its significant contribution to the antidepressant effects of St. John's Wort extracts. The mechanism of action of hyperforin is complex and multifaceted, involving the modulation of various neurotransmitter systems and ion channels. This document provides an overview of the presumed mechanism of action of this compound, based on the extensive research conducted on hyperforin.
Data Presentation: Biological Activities of Hyperforin
The following table summarizes the quantitative data reported for hyperforin, which may serve as a reference for investigating the biological activity of its 8-hydroxy-8,1-hemiacetal derivative.
| Target/Assay | Action | Value (IC50/Ki/EC50) | Reference Compound(s) | Notes |
| Serotonin (5-HT) Reuptake | Inhibition | ~120 ng/mL (IC50) | Imipramine (~1.7 ng/mL) | In rat synaptosomes. |
| Norepinephrine (NE) Reuptake | Inhibition | ~40-100 ng/mL (IC50) | Imipramine (~4.5 ng/mL) | In rat synaptosomes. |
| Dopamine (DA) Reuptake | Inhibition | ~500 ng/mL (IC50) | In rat synaptosomes. | |
| GABA Reuptake | Inhibition | ~100 ng/mL (IC50) | In rat synaptosomes. | |
| L-Glutamate Reuptake | Inhibition | ~900 ng/mL (IC50) | In rat synaptosomes. | |
| Adenosine Receptor | Affinity | Ki not specified | In vitro binding assays. | |
| GABA-A Receptor | Affinity | Ki not specified | In vitro binding assays. | |
| GABA-B Receptor | Affinity | Ki not specified | In vitro binding assays. | |
| Glutamate Receptor | Affinity | Ki not specified | In vitro binding assays. | |
| P-glycoprotein (P-gp) | Induction | Concentration-dependent | Rifampicin | In human intestinal cells. |
| Cytochrome P450 (CYP3A4) | Induction | Concentration-dependent | Rifampicin | In human hepatocytes. |
Experimental Protocols
The following are generalized protocols for key experiments to assess the mechanism of action of this compound, based on methodologies used for hyperforin.
Protocol 1: Neurotransmitter Reuptake Inhibition Assay in Rat Brain Synaptosomes
Objective: To determine the inhibitory effect of this compound on the reuptake of various neurotransmitters.
Materials:
-
Rat brain tissue (cortex, hippocampus, or striatum)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Krebs-Ringer bicarbonate buffer
-
Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA, [³H]GABA, [³H]L-glutamate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., imipramine, fluoxetine)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer.
-
Reuptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or reference inhibitor for 15 minutes at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of neurotransmitter reuptake for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis.
Protocol 2: Cytochrome P450 (CYP3A4) Induction Assay in Human Hepatocytes
Objective: To evaluate the potential of this compound to induce the expression of CYP3A4.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test compound (this compound)
-
Positive control (e.g., rifampicin)
-
Negative control (vehicle)
-
CYP3A4 substrate (e.g., midazolam)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Thaw and plate human hepatocytes in collagen-coated plates and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound, positive control, or vehicle control for 48-72 hours.
-
CYP3A4 Activity Assay: After the treatment period, incubate the cells with a specific CYP3A4 substrate (e.g., midazolam) for a defined time.
-
Collect the supernatant and analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Data Analysis: Determine the fold induction of CYP3A4 activity compared to the vehicle control.
Visualizations
Proposed Mechanism of Action of Hyperforin Derivatives
Caption: Proposed mechanism of neurotransmitter reuptake inhibition by hyperforin derivatives.
Experimental Workflow for Neurotransmitter Reuptake Assay
Caption: Workflow for determining neurotransmitter reuptake inhibition.
Logical Relationship of Hyperforin's Multi-Target Effects
Caption: Overview of hyperforin's multifaceted pharmacological profile.
Application Notes and Protocols for Testing the Efficacy of 8-Hydroxyhyperforin 8,1-hemiacetal in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyhyperforin 8,1-hemiacetal is a derivative of hyperforin (B191548), a major active constituent of Hypericum perforatum (St. John's Wort). While hyperforin has been extensively studied for its antidepressant and anti-inflammatory properties, the specific biological activities of its this compound derivative are less characterized. These application notes provide a framework for evaluating the potential therapeutic efficacy of this compound in preclinical animal models, focusing on its putative antidepressant and anti-neuroinflammatory effects. The protocols outlined below are based on established and validated models in neuroscience and pharmacology.
I. Antidepressant Efficacy Testing
The antidepressant potential of this compound can be assessed using models that mimic depressive-like states in rodents. The Chronic Unpredictable Mild Stress (CUMS) model is a well-validated approach for inducing anhedonia and other depressive-like behaviors.[1][2][3][4]
A. Animal Model: Chronic Unpredictable Mild Stress (CUMS)
The CUMS model exposes animals to a series of mild, unpredictable stressors over an extended period, leading to a state that resembles human depression.[1][2][3][4]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be single-housed and allowed to acclimate for at least one week before the start of the experiment.
-
CUMS Procedure: For 4-6 weeks, animals are subjected to a daily regimen of one of the following stressors in a random order:
-
24-hour food deprivation
-
24-hour water deprivation
-
Overnight illumination
-
45° cage tilt for 24 hours
-
Soiled cage for 24 hours (100 ml of water in sawdust bedding)
-
Forced swimming in cool water (10°C) for 5 minutes
-
Stroboscopic illumination for 12 hours
-
-
Treatment: this compound can be administered daily via oral gavage or intraperitoneal injection throughout the CUMS procedure. A vehicle control group and a positive control group (e.g., a known antidepressant like fluoxetine) should be included.
-
Behavioral Assessments: Behavioral tests should be conducted at the end of the CUMS protocol to evaluate depressive-like behaviors.
B. Behavioral Tests for Antidepressant Efficacy
1. Sucrose (B13894) Preference Test (SPT) for Anhedonia:
-
Principle: This test measures anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.
-
Protocol:
-
Acclimation: For 48 hours, animals are presented with two bottles, one containing 1% sucrose solution and the other containing plain water.
-
Deprivation: Following acclimation, animals are deprived of water and food for 24 hours.
-
Testing: Animals are then presented with the two bottles again for 1-2 hours. The consumption of each liquid is measured.
-
Calculation: Sucrose preference is calculated as: (Sucrose intake / Total fluid intake) x 100%.
-
2. Forced Swim Test (FST) for Behavioral Despair:
-
Principle: This test is based on the observation that animals will cease to struggle and become immobile when placed in an inescapable stressful situation. Antidepressants are known to increase the latency to immobility and decrease the total duration of immobility.[1][3][4]
-
Protocol:
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: Animals are placed in the water for a 6-minute session. The duration of immobility (floating with minimal movements to keep the head above water) is recorded during the last 4 minutes of the test.
-
3. Tail Suspension Test (TST) for Behavioral Despair (for mice):
-
Principle: Similar to the FST, this test induces a state of behavioral despair.
-
Protocol:
-
Apparatus: Mice are suspended by their tail from a ledge using adhesive tape, approximately 50 cm above the floor.
-
Procedure: The duration of immobility over a 6-minute period is recorded.
-
C. Quantitative Data Summary
| Group | Treatment | Sucrose Preference (%) | Immobility Time in FST (s) | Immobility Time in TST (s) |
| 1 | Vehicle Control | |||
| 2 | CUMS + Vehicle | |||
| 3 | CUMS + this compound (Dose 1) | |||
| 4 | CUMS + this compound (Dose 2) | |||
| 5 | CUMS + Positive Control (e.g., Fluoxetine) |
This table should be populated with the mean ± SEM for each experimental group.
D. Experimental Workflow
Caption: Workflow for CUMS-induced depression model.
II. Anti-Neuroinflammatory Efficacy Testing
Neuroinflammation is implicated in the pathophysiology of various neurological and psychiatric disorders. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can be used to establish a model of acute neuroinflammation.[5][6]
A. Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation
Experimental Protocol:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are suitable for this model.
-
LPS Administration: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg) is administered to induce a systemic inflammatory response leading to neuroinflammation.
-
Treatment: this compound can be administered prior to (pre-treatment) or after (post-treatment) the LPS challenge.
-
Tissue Collection: Animals are euthanized at specific time points after LPS injection (e.g., 2, 6, 24 hours) to collect brain tissue (hippocampus, prefrontal cortex) and blood samples.
B. Assessment of Neuroinflammation
1. Pro-inflammatory Cytokine Measurement:
-
Principle: Neuroinflammation is characterized by the increased production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
Protocol (ELISA):
-
Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates and serum, following the manufacturer's instructions.
-
2. Microglia Activation Analysis:
-
Principle: Microglia are the resident immune cells of the brain and become activated in response to inflammatory stimuli. Activated microglia can be identified by changes in their morphology and the expression of specific markers like Iba1.
-
Protocol (Immunohistochemistry):
-
Animals are transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are removed, post-fixed, and cryoprotected.
-
Coronal brain sections (e.g., 30 µm) are cut using a cryostat.
-
Sections are incubated with a primary antibody against Iba1, followed by a fluorescently labeled secondary antibody.
-
Images are captured using a fluorescence microscope, and the morphology and density of Iba1-positive cells are analyzed.
-
C. Quantitative Data Summary
| Group | Treatment | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | Iba1-positive Cell Density (cells/mm²) |
| 1 | Saline + Vehicle | ||||
| 2 | LPS + Vehicle | ||||
| 3 | LPS + this compound (Dose 1) | ||||
| 4 | LPS + this compound (Dose 2) | ||||
| 5 | LPS + Positive Control (e.g., Dexamethasone) |
This table should be populated with the mean ± SEM for each experimental group.
D. Signaling Pathway Diagram
Caption: Putative mechanism of anti-neuroinflammatory action.
III. General Considerations
-
Pharmacokinetics: Preliminary pharmacokinetic studies are recommended to determine the optimal dosage, route of administration, and timing for this compound.
-
Toxicity: Acute and chronic toxicity studies should be conducted to ensure the safety of the compound at the tested doses.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data, such as ANOVA followed by post-hoc tests for multiple group comparisons.
These application notes provide a comprehensive starting point for investigating the therapeutic potential of this compound. The selection of specific models and endpoints will depend on the research question and the observed biological activities of the compound.
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. [PDF] Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing | Semantic Scholar [semanticscholar.org]
- 3. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 6. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Hydroxyhyperforin 8,1-hemiacetal in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of 8-Hydroxyhyperforin 8,1-hemiacetal in cancer research is currently limited in publicly available literature. The following application notes and protocols are primarily based on research conducted on its parent compound, hyperforin (B191548) , and its derivatives. Researchers should use this information as a guide and optimize protocols specifically for this compound.
Introduction
This compound is a derivative of hyperforin, a major active constituent of St. John's wort (Hypericum perforatum). Hyperforin has demonstrated significant anti-cancer properties in a variety of preclinical models. While the specific activities of this compound are not yet well-defined, its structural similarity to hyperforin suggests it may possess comparable or unique anti-neoplastic activities.
This document provides a summary of the known anti-cancer effects of hyperforin, proposed signaling pathways, and detailed protocols that can be adapted for the investigation of this compound.
Potential Anti-Cancer Applications of Hyperforin Derivatives
Hyperforin and its derivatives have been shown to exert anti-cancer effects through various mechanisms:
-
Induction of Apoptosis: Hyperforin induces programmed cell death in cancer cells through both extrinsic and intrinsic pathways.[1][2][3]
-
Inhibition of Cell Proliferation: It can arrest the growth of various tumor cell lines.[2][4]
-
Suppression of Metastasis and Invasion: Hyperforin and its salts have been shown to inhibit cancer cell migration and invasion.[4][5]
-
Anti-angiogenic Effects: It may interfere with the formation of new blood vessels required for tumor growth.
-
Modulation of Inflammatory Signaling: Hyperforin can downregulate inflammatory mediators that contribute to tumor progression.[6]
Quantitative Data Summary (Based on Hyperforin and its Derivatives)
The following table summarizes the inhibitory concentrations (IC50) of hyperforin and its dicyclohexylammonium (B1228976) salt (Hyp-DCHA) in various cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hyperforin | HT29 | Colorectal Cancer | 10.33 | [1] |
| Hyperforin | HCT116 | Colorectal Cancer | 8.73 | [1] |
| Hyp-DCHA | C-26 | Murine Colon Carcinoma | 5 - 8 | [4][5] |
| Hyp-DCHA | B16-LU8 | Murine Melanoma | 5 - 8 | [4][5] |
| Hyp-DCHA | HT-1080 | Human Fibrosarcoma | 5 - 8 | [4][5] |
| Hyp-DCHA | TRAMP-C1 | Murine Prostate Cancer | 5 - 20 | [4] |
| Hyp-DCHA | SK-N-BE | Human Neuroblastoma | > 20 | [4] |
Signaling Pathways Modulated by Hyperforin
Hyperforin has been reported to modulate several key signaling pathways involved in cancer progression. Researchers investigating this compound may consider examining its effects on these pathways.
a) Apoptosis Induction Pathways
Hyperforin induces apoptosis by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, leading to the activation of caspases.[1][3]
Figure 1. Hyperforin-induced apoptosis signaling pathways.
b) Oncogenic Kinase Inhibition
Hyperforin has been shown to inhibit the activity of several oncogenic kinases and transcription factors that promote cancer cell proliferation, survival, and invasion.[1][3]
Figure 2. Inhibition of oncogenic signaling by hyperforin.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer properties of a novel compound like this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HT-29, HCT-116)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3. Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the ability of a compound to inhibit cancer cell migration (through a porous membrane) and invasion (through an extracellular matrix).
Materials:
-
Cancer cells
-
24-well Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
Serum-free medium and medium with a high concentration of FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Pre-treat cells with the test compound at non-toxic concentrations for 24-48 hours.
-
Resuspend the treated cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium with a high concentration of FBS to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Figure 4. Workflow for the Transwell migration/invasion assay.
Conclusion
While direct evidence for the anti-cancer activity of this compound is still needed, the extensive research on its parent compound, hyperforin, provides a strong rationale for its investigation as a potential anti-neoplastic agent. The protocols and data presented here offer a comprehensive starting point for researchers to explore the efficacy and mechanism of action of this compound in various cancer models. Careful experimental design and protocol optimization will be crucial for elucidating the therapeutic potential of this novel compound.
References
- 1. Hyperforin Suppresses Oncogenic Kinases and Induces Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hyperforin induces apoptosis through extrinsic/intrinsic pathways and inhibits EGFR/ERK/NF-κB-mediated anti-apoptotic potential in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hyperforin inhibits cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 8-Hydroxyhyperforin 8,1-hemiacetal in Neurodegenerative Disease Models
Disclaimer: As of December 2025, there is a notable absence of published scientific literature, quantitative data, and established experimental protocols specifically detailing the use of "8-Hydroxyhyperforin 8,1-hemiacetal" in the context of neurodegenerative disease models. The following application notes and protocols are therefore extrapolated from research on its parent compound, hyperforin (B191548), and its analogs. These are intended to serve as a foundational guide for researchers and scientists to design and conduct initial investigations into the potential neuroprotective properties of this compound. All proposed methodologies require experimental validation.
Introduction to Hyperforin and its Potential Relevance to Neurodegeneration
Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant attention for its neurobiological effects.[1][2][3] Primarily known for its antidepressant properties, emerging research has highlighted its potential therapeutic role in neurodegenerative diseases, particularly Alzheimer's disease.[1][3] The neuroprotective mechanisms of hyperforin are multifaceted and include:
-
Inhibition of Neurotransmitter Reuptake: Hyperforin can inhibit the reuptake of several neurotransmitters, including serotonin, norepinephrine, and dopamine.[2][4]
-
Anti-inflammatory and Antioxidant Properties: It exhibits anti-inflammatory and antioxidant effects, which are crucial in combating the neuroinflammation and oxidative stress characteristic of neurodegenerative conditions.[1]
-
Modulation of Ion Channels: Hyperforin can increase intracellular sodium and calcium levels and activate the canonical transient receptor potential 6 (TRPC6) channel.[1][5]
-
NMDA Receptor Antagonism: It has been shown to have N-methyl-D-aspartate (NMDA) receptor antagonistic effects, potentially protecting against excitotoxicity.[1][2]
-
Amyloid-beta Disaggregation: In vitro studies have demonstrated that hyperforin can disassemble amyloid-beta (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease.[1][3]
Given this background, this compound, as a derivative of hyperforin, represents a novel compound of interest for neurodegenerative disease research. The following sections outline a hypothetical framework for its investigation.
Hypothetical Application Notes
Potential Mechanisms of Action
Based on the known activities of hyperforin, this compound could potentially exert neuroprotective effects through similar or distinct mechanisms. Initial investigations should focus on its ability to:
-
Reduce neuroinflammation by inhibiting microglial and astrocyte activation.
-
Protect neurons from oxidative stress-induced cell death.
-
Modulate amyloid-beta and tau pathology.
-
Promote synaptic plasticity and neuronal survival.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., vehicle control, positive control, different concentrations of this compound).
Table 1: Example Data Table for In Vitro Neuroprotection Assay
| Treatment Group | Concentration (µM) | Neuronal Viability (%) (Mean ± SD) | LDH Release (Fold Change vs. Control) (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 | 1.0 ± 0.1 |
| Aβ₄₂ (10 µM) | - | 45 ± 6.8 | 3.5 ± 0.4 |
| This compound | 1 | 58 ± 7.1 | 2.8 ± 0.3 |
| This compound | 5 | 75 ± 5.9 | 1.9 ± 0.2 |
| This compound | 10 | 88 ± 4.5 | 1.2 ± 0.1 |
| Positive Control (e.g., Curcumin) | 10 | 85 ± 5.0 | 1.3 ± 0.2 |
Experimental Protocols
The following are detailed, yet hypothetical, protocols that can be adapted to evaluate the efficacy of this compound in various neurodegenerative disease models.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol aims to assess the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a common model for Alzheimer's disease.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Aβ₄₂ peptide (oligomeric form)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 2 hours.
-
Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).
-
-
Induction of Toxicity: After pre-treatment, add oligomeric Aβ₄₂ (final concentration 10 µM) to the wells (except for the vehicle control group) and incubate for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure LDH release according to the manufacturer's instructions.
-
Protocol 2: Anti-inflammatory Effects in BV-2 Microglial Cells
This protocol investigates the potential of this compound to suppress the inflammatory response in microglia, which is implicated in neurodegeneration.
Materials:
-
BV-2 murine microglial cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Methodology:
-
Cell Culture and Seeding: Culture and seed BV-2 cells in 96-well plates as described for SH-SY5Y cells.
-
Treatment: Pre-treat cells with this compound for 2 hours.
-
Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent.
-
-
Measurement of Pro-inflammatory Cytokines:
-
Use the cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits.
-
Protocol 3: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD mice)
This protocol outlines a study to evaluate the therapeutic potential of this compound in a relevant animal model.
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
This compound
-
Vehicle for administration (e.g., corn oil with 1% DMSO)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Immunohistochemistry reagents (antibodies against Aβ and Iba1)
-
ELISA kits for Aβ₄₀ and Aβ₄₂
Methodology:
-
Animal Grouping and Treatment:
-
Divide 6-month-old 5XFAD mice into treatment and vehicle control groups (n=10-12 per group).
-
Administer this compound (e.g., 10 mg/kg, daily) or vehicle via oral gavage for 3 months.
-
-
Behavioral Testing:
-
After the treatment period, conduct cognitive assessments using the Morris water maze to evaluate spatial learning and memory.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Fix one hemisphere for immunohistochemistry and homogenize the other for biochemical analysis.
-
-
Biochemical Analysis:
-
Measure the levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ in brain homogenates using ELISA.
-
-
Immunohistochemistry:
-
Stain brain sections with antibodies against Aβ to quantify amyloid plaque load.
-
Stain with an antibody against Iba1 to assess microgliosis.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize a hypothetical signaling pathway and the experimental workflow for in vitro screening.
Caption: Hypothetical signaling cascade of this compound.
Caption: Workflow for in vitro screening of this compound.
References
- 1. Neurobiological effects of Hyperforin and its potential in Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperforin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Neuroprotective Activity of Hypericum perforatum and Its Major Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalsciencebooks.info [globalsciencebooks.info]
Troubleshooting & Optimization
"8-Hydroxyhyperforin 8,1-hemiacetal" stability and degradation
Welcome to the technical support center for 8-Hydroxyhyperforin 8,1-hemiacetal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound seems to be degrading rapidly. What are the optimal storage conditions?
A1: this compound, a derivative of hyperforin, is susceptible to degradation. For optimal stability, stock solutions should be stored at -20°C or lower, protected from light and air.[1][2] The choice of solvent is also critical; polar solvents, particularly acidified methanolic solutions, have been shown to improve the stability of the parent compound, hyperforin.[3] Nonpolar solvents should be avoided for long-term storage.[3]
Q2: I am observing unexpected peaks in my chromatogram after a short period of storing my sample in an aqueous buffer. What could be causing this?
A2: The appearance of new peaks likely indicates the degradation of this compound. The parent compound, hyperforin, is known to be unstable in aqueous solutions, with degradation accelerated by acidic conditions.[4][5] Degradation in aqueous media can lead to the formation of products such as furohyperforin (B1247566) and its hydroperoxide and isomers.[4][6] To minimize degradation in aqueous buffers, prepare solutions fresh and use them immediately. If storage is necessary, it should be for a very short duration at 2-8°C and protected from light.
Q3: Can I work with this compound on the benchtop under normal laboratory lighting?
A3: It is highly recommended to minimize exposure to light. Hyperforin, the parent compound, is photosensitive, and light exposure significantly accelerates its degradation.[1][3] All work with this compound and its solutions should be performed in a shaded environment or by using amber-colored vials and glassware to protect the compound from light-induced degradation.[1]
Q4: What are some strategies to improve the stability of this compound in my formulations?
A4: Based on studies of hyperforin, several strategies can be employed to enhance stability. The inclusion of antioxidants, such as a combination of 1% ascorbic acid and 0.1% citric acid, has been shown to have a stabilizing effect in the solid state.[3] For solutions, forming inclusion complexes with cyclodextrins, specifically 1.8-methyl-β-cyclodextrin, has demonstrated excellent stabilization.[3] Additionally, using a silica (B1680970) gel matrix for solid formulations can also improve stability.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Purity in Solid Compound | Exposure to air, light, or high temperatures. | Store the solid compound at 2-8°C or frozen, protected from air and light as recommended.[2] Consider storage in an inert atmosphere (e.g., under argon or nitrogen). |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium. | Prepare fresh dilutions of the compound in the assay medium immediately before each experiment. Minimize the incubation time as much as possible. |
| Precipitation of Compound in Aqueous Buffer | Low aqueous solubility. | The parent compound, hyperforin, has poor water solubility.[1] Consider using a co-solvent such as DMSO or ethanol, but be mindful of the final concentration and potential effects on your experiment. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Rapid Degradation in Nonpolar Solvents | Inherent instability in nonpolar environments. | As observed with hyperforin, stability decreases as the polarity of the solvent decreases.[3] If a nonpolar solvent is required for an extraction or a specific step, perform the step quickly and at a low temperature. Evaporate the solvent and redissolve the compound in a more stable medium for storage. |
Stability Data Summary
Table 1: Influence of Solvent on Hyperforin Stability
| Solvent | Storage Conditions | Degradation | Reference |
| Methanol (B129727)/Water | 20°C, 30 days | 19% | [3] |
| n-Hexane | 24 hours | 97% | [3] |
| Acidified Methanol | - | More stable than methanol alone | [3] |
| Basic Methanol | - | Complete decomposition | [3] |
Table 2: Influence of Physical Conditions on Hyperforin Stability
| Condition | Effect on Stability | Recommendation | Reference |
| Light Exposure | Accelerates degradation | Work in a shaded environment or use amber vials. | [1][3] |
| Temperature | Higher temperatures increase degradation rates | Store at -20°C for optimal stability. | [1] |
| pH (Aqueous) | Unstable in acidic and basic conditions | Prepare aqueous solutions fresh and use immediately. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Weigh the desired amount of this compound in a light-protected environment.
-
Dissolve the compound in a minimal amount of a suitable polar solvent (e.g., methanol).
-
For enhanced stability, consider preparing the stock solution in an acidified methanolic solution (e.g., methanol with 0.1% citric acid).
-
Store the stock solution in an amber vial at -20°C or below.
-
Before use, allow the solution to equilibrate to room temperature slowly and in the dark.
Protocol 2: General Handling for Experimental Use
-
When preparing dilutions for experiments, work under subdued light.
-
Use amber-colored microplates or cover standard plates with foil to protect them from light during incubation.
-
Prepare aqueous dilutions immediately before adding them to the experimental system.
-
If an experiment requires prolonged incubation, consider the stability of the compound under the specific assay conditions (pH, temperature, aqueous environment) and include appropriate controls to monitor for degradation.
Visual Guides
References
Navigating the Solubility of 8-Hydroxyhyperforin 8,1-hemiacetal: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility characteristics of a compound is a critical first step in experimental design. This technical support center provides a comprehensive guide to the solubility of "8-Hydroxyhyperforin 8,1-hemiacetal" in DMSO and other common laboratory solvents, complete with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: "this compound" is a hydrophobic compound, and as such, it exhibits poor solubility in aqueous solutions. A predicted water solubility for this compound is very low, in the range of 0.0012 g/L[1]. It is, however, expected to be soluble in organic solvents. While specific experimental data for a wide range of solvents is limited, it is reported to be soluble in Dimethyl Sulfoxide (DMSO). One supplier suggests a solubility of up to 10 mM in DMSO.
Q2: I am having trouble dissolving this compound in my desired solvent. What can I do?
A2: If you are encountering difficulties in dissolving the compound, consider the following troubleshooting steps:
-
Increase Sonication Time: Gentle warming and extended sonication can aid in the dissolution of stubborn compounds.
-
Use a Co-solvent: If direct dissolution in a single solvent is problematic, especially when preparing aqueous dilutions from a DMSO stock, consider using a co-solvent.
-
Prepare a High-Concentration Stock: Dissolve the compound in a strong organic solvent like DMSO at a high concentration first. Then, dilute this stock solution into your aqueous buffer or media. Be aware that adding a concentrated organic stock to an aqueous solution can sometimes cause the compound to precipitate. To mitigate this, try adding the stock solution dropwise while vortexing the aqueous solution.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are some strategies to overcome this:
-
Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound in the aqueous solution.
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock to the aqueous buffer slowly while vigorously stirring or vortexing. This can help to disperse the compound more effectively.
-
Incorporate a Surfactant or Solubilizing Agent: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of the hydrophobic compound.
Solubility Data
The following table summarizes the available solubility information for "this compound". It is important to note that much of the available data for solvents other than water and DMSO is based on predictions and the known behavior of the closely related parent compound, hyperforin.
| Solvent | Predicted/Reported Solubility | Notes |
| Water | 0.0012 g/L (Predicted)[1] | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble (up to 10 mM reported) | The recommended solvent for preparing stock solutions. |
| Ethanol | Likely soluble | Hyperforin, a related compound, is soluble in ethanol. |
| Methanol | Likely soluble | Hyperforin is soluble in methanol. |
| Acetone | Likely soluble | Hyperforin is soluble in acetone. |
| Acetonitrile | Likely soluble | Used as a solvent in HPLC analysis of related compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of "this compound" (Molecular Weight: 552.78 g/mol ) in DMSO.
Materials:
-
"this compound" solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the Compound: Accurately weigh out 5.53 mg of "this compound" using an analytical balance.
-
Add Solvent: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol outlines the dilution of the 10 mM DMSO stock solution to a final concentration of 10 µM in a cell culture medium.
Materials:
-
10 mM "this compound" in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in sterile DMSO to obtain a 1 mM solution. This can make the final dilution more accurate.
-
Final Dilution: To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. If using the 1 mM intermediate stock, add 10 µL to 990 µL of medium.
-
Mixing: Immediately after adding the stock solution, vortex the solution gently or mix by pipetting up and down to ensure homogeneity and minimize the risk of precipitation.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.
References
Technical Support Center: Optimizing "8-Hydroxyhyperforin 8,1-hemiacetal" Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and experimental conditions for "8-Hydroxyhyperforin 8,1-hemiacetal" in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its known biological activities?
"this compound" is a derivative of hyperforin (B191548), a major active constituent of St. John's Wort (Hypericum perforatum). Hyperforin and its analogues are known to possess a range of biological activities, including antidepressant, anxiolytic, antioxidant, anti-inflammatory, and anticarcinogenic effects. While specific data for the 8,1-hemiacetal derivative is limited, it is expected to exhibit similar, though potentially modulated, activities to hyperforin. The primary mechanism of action for hyperforin involves the inhibition of the reuptake of several neurotransmitters, including serotonin, norepinephrine, and dopamine, by elevating intracellular sodium ion concentrations.[1][2][3] This is thought to be mediated through the activation of the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6).[4]
Q2: What is a recommended starting concentration for in vitro experiments?
Direct experimental data for "this compound" is scarce. However, based on the cytotoxic and growth inhibitory activities of the parent compound, hyperforin, and its other derivatives, a starting concentration range of 1 µM to 25 µM is recommended for initial in vitro studies.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Quantitative Data on Related Hyperforin Compounds:
| Compound | Cell Line(s) | Endpoint | Effective Concentration (IC50/GI50) | Reference |
| Hyperforin Analogue 1 | HL-60, HL-60/DOX, MDA-MB, SKW-3, K-562 | Cytotoxicity | 3.42 - 5.87 µM | [5] |
| Hyperforin Analogue 2 | HL-60, HL-60/DOX, MDA-MB, SKW-3, K-562 | Cytotoxicity | 1.48 - 8.21 µM | [5] |
| Hyperforin | K562, U937, LN229 | Growth Inhibition | 14.9 - 19.9 µM |
Q3: How should I prepare a stock solution of "this compound"?
Due to its lipophilic nature, "this compound" is expected to have poor solubility in aqueous solutions.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.
-
Stock Concentration: A starting stock concentration of 10 mM in DMSO is advisable. For example, to prepare a 10 mM stock solution of "this compound" (Molecular Weight: 552.78 g/mol ), dissolve 5.53 mg of the compound in 1 mL of high-purity DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light and air.
Q4: What is the stability of "this compound" in cell culture media?
Hyperforin is known to be unstable in solution, particularly when exposed to light and air.[6] The 8,1-hemiacetal derivative is likely to share this instability.
-
Recommendation: Prepare fresh dilutions of the compound in your cell culture medium immediately before each experiment.
-
Precaution: Avoid prolonged storage of the compound in aqueous solutions, including cell culture media. If temporary storage is necessary, keep the solution on ice and protected from light.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Cause: The lipophilic nature of "this compound" can lead to precipitation when diluted into aqueous cell culture medium. The final concentration of DMSO in the culture medium may also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). However, a slightly higher DMSO concentration (e.g., 0.1% - 0.2%) may be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Serial Dilutions: Prepare intermediate dilutions of your DMSO stock solution in cell culture medium before making the final dilution. This gradual decrease in solvent polarity can help prevent precipitation.
-
Vortexing/Mixing: Vortex the diluted solution gently but thoroughly before adding it to your cell culture plates.
-
Serum Concentration: If using a serum-containing medium, the proteins in the serum may help to stabilize the compound. Consider if the serum concentration in your experimental medium is sufficient.
-
Issue 2: High Variability or Poor Reproducibility of Results
-
Cause: This can be due to the instability of the compound, leading to a decrease in its effective concentration over the course of the experiment. Inconsistent preparation of the compound solution can also contribute.
-
Troubleshooting Steps:
-
Fresh Preparations: Always use freshly prepared dilutions of "this compound" for each experiment.
-
Protect from Light: Perform dilutions and experimental setup under subdued lighting conditions to minimize light-induced degradation. Use amber-colored tubes and plates if possible.
-
Consistent Protocol: Adhere to a strict and consistent protocol for preparing and diluting the compound.
-
Time-Course Experiment: If the experiment spans a long duration (e.g., > 24 hours), consider replacing the medium with freshly prepared compound at intermediate time points.
-
Issue 3: Unexpected Cytotoxicity
-
Cause: The compound may be more potent in your specific cell line than anticipated. Alternatively, the DMSO concentration in your final culture volume may be too high.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a preliminary cytotoxicity assay (e.g., MTT, LDH release) with a wide range of concentrations to determine the cytotoxic threshold for your cell line.
-
Vehicle Control: Always include a vehicle control (DMSO at the same final concentration) to distinguish between compound-induced cytotoxicity and solvent-induced toxicity.
-
Reduce Incubation Time: Consider reducing the incubation time with the compound.
-
Experimental Protocols
Protocol 1: Preparation of "this compound" for In Vitro Assays
-
Stock Solution Preparation:
-
Allow the vial of "this compound" to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in sterile, high-purity DMSO.
-
Vortex gently until the compound is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (for a final concentration of 10 µM in 1 mL of medium):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium (resulting in a 100 µM solution). Mix gently by pipetting.
-
Add 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium to achieve the final 10 µM concentration.
-
The final DMSO concentration will be 0.1%. Prepare a vehicle control with 0.1% DMSO in the same medium.
-
Use the working solution immediately.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of "this compound" in cell culture medium as described in Protocol 1.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: General experimental workflow for in vitro studies.
Caption: Postulated signaling pathway for hyperforin derivatives.
References
- 1. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of hyperforin in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of Hyperforin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of hyperforin (B191548) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in isolating hyperforin and its derivatives?
The primary challenges in isolating hyperforin and its derivatives stem from the inherent instability of the molecule. Hyperforin is highly sensitive to environmental factors such as light, oxygen, and heat, which can lead to rapid degradation.[1][2][3] Its lipophilic nature and poor solubility in aqueous solutions also present significant hurdles during extraction and purification.[4][5]
Q2: What are the common degradation products of hyperforin?
Under unfavorable conditions, hyperforin can degrade into several products. The most frequently identified degradation products are furohyperforin (B1247566), furohyperforin hydroperoxide, and furohyperforin isomer a.[4][6][7] Oxidative processes can also lead to the formation of compounds with a C3 to C9 hemiketal/heterocyclic bridge or furan/pyran derivatives.[1]
Q3: What are the optimal storage conditions for purified hyperforin?
To minimize degradation, purified hyperforin should be stored under an inert atmosphere (e.g., nitrogen) at low temperatures.[8] Long-term storage at -70°C under nitrogen is recommended.[8][9] For shorter periods, storage at -20°C under nitrogen has shown to be effective.[8][9][10]
Q4: How can I improve the stability of hyperforin during the isolation process?
Several strategies can be employed to enhance hyperforin stability during isolation:
-
Protection from Light: All steps should be performed in the dark or under amber light to prevent photodegradation.[5][11]
-
Exclusion of Oxygen: Working under an inert atmosphere (e.g., nitrogen or argon) is crucial.[8][9] Mobile phases for chromatography can be sparged with helium, and evaporation or freeze-drying should be conducted under nitrogen.[8][10]
-
Use of Antioxidants: Adding antioxidants like ascorbic acid to the extraction solvents and mobile phases can help prevent oxidation.[8][9][10]
-
Temperature Control: Maintaining low temperatures throughout the isolation process is essential to reduce degradation rates.[1][12]
-
pH Control: Acidified methanolic solutions have a stabilizing effect, while basic conditions lead to complete decomposition.[5][11]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the isolation of hyperforin derivatives.
Problem 1: Low Yield of Hyperforin
| Possible Cause | Suggested Solution |
| Degradation during extraction | Implement stabilization strategies such as adding antioxidants (e.g., ascorbic acid) to the extraction solvent, working under an inert atmosphere, and protecting the sample from light.[8][9] Use of frozen plant material (-20°C) for extraction can also be beneficial.[8][10] |
| Inefficient extraction solvent | For hyperforin, which is lipophilic, nonpolar solvents like n-hexane are effective.[8][13] Supercritical CO2 extraction is a modern technique that can offer high selectivity.[2] Ethanol can also be used, but may co-extract more polar compounds.[14] |
| Losses during purification steps | Optimize chromatographic conditions to minimize peak broadening and tailing. Ensure that all evaporation steps are carried out under reduced pressure and low temperature.[8] Be aware that total losses during the entire isolation procedure can be significant, potentially around 85%.[9] |
Problem 2: Presence of Impurities and Degradation Products in the Final Isolate
| Possible Cause | Suggested Solution |
| Oxidation | Ensure strict exclusion of oxygen at every step. Purge all solvents with an inert gas and handle samples under a nitrogen blanket.[8][9] The presence of peroxides in solvents should be checked and eliminated.[8] |
| Photodegradation | Use amber glassware and protect all solutions and fractions from light.[1][5] |
| Ineffective purification | Employ high-resolution purification techniques like preparative High-Performance Liquid Chromatography (HPLC).[8][10] Use silica (B1680970) gel column chromatography for initial separation of lipophilic substances.[8][10] |
| Co-elution of related derivatives | Adhyperforin, a common analogue, may co-elute with hyperforin. Optimize the chromatographic method (e.g., mobile phase composition, gradient) to achieve baseline separation. |
Data Presentation
Table 1: Stability of Hyperforin under Different Storage Conditions
| Temperature | Atmosphere | Duration | Degradation | Reference |
| -20°C | Nitrogen | 8 months | No statistically significant difference from reference at -196°C | [8][9] |
| -30°C | Normal | 8 months | No statistically significant difference from reference at -196°C | [8][9] |
| 4°C | Normal/Nitrogen | Not specified | Significant degradation | [8] |
| 20°C | Normal/Nitrogen | Not specified | Significant degradation | [8] |
| 20°C (in n-hexane) | Not specified | 24 hours | 97% | [5][11] |
| 20°C (in methanol/water) | Not specified | 30 days | 19% | [5][11] |
Table 2: Purity and Yield of Hyperforin after Isolation
| Parameter | Value | Reference |
| Purity after preparative HPLC | >99.9% | [8] |
| Total loss during isolation procedure | ~85% | [9] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Hyperforin
This protocol is based on the methodology described by Maisenbacher & Kovar (1992) and subsequent refinements.
-
Plant Material Preparation: Use deep-frozen (-20°C) blossoms of Hypericum perforatum.[8][10]
-
Extraction:
-
Initial Separation:
-
Fraction Collection: Collect the fractions containing hyperforin, as identified by a suitable analytical method (e.g., TLC or HPLC).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of Hyperforin
-
System Preparation: Use a preparative HPLC system with a suitable column (e.g., C18).
-
Mobile Phase: A typical mobile phase can be a mixture of methanol, water, and an acidifier (e.g., phosphoric acid) to maintain an acidic pH, which enhances stability.[5] Sparge the mobile phase with helium to remove dissolved oxygen.[8][10]
-
Injection and Elution: Inject the enriched fraction from the column chromatography step. Elute using an isocratic or gradient method to separate hyperforin from other compounds.
-
Fraction Collection: Collect the peak corresponding to hyperforin.
-
Solvent Evaporation: Evaporate the mobile phase from the collected fraction under reduced pressure and at a low temperature.[8][10]
-
Freeze-Drying: Remove any remaining water by freeze-drying under a nitrogen atmosphere to obtain the purified hyperforin.[8][10]
Visualizations
Caption: Workflow for the isolation and purification of hyperforin.
Caption: Troubleshooting guide for hyperforin degradation.
References
- 1. sxrebecca.com [sxrebecca.com]
- 2. Hyperforin - Wikipedia [en.wikipedia.org]
- 3. Hyperforin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ECV: pharmind - Beitrag Stability and Stabilization of Hyperforin [ecv.de]
- 12. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. mdpi.com [mdpi.com]
Preventing oxidation of "8-Hydroxyhyperforin 8,1-hemiacetal" in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 8-Hydroxyhyperforin 8,1-hemiacetal during experiments. Given its structural similarity to hyperforin (B191548), a notoriously unstable compound, meticulous handling is paramount to ensure experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to oxidation?
A1: this compound is a derivative of hyperforin, a major active constituent of St. John's Wort (Hypericum perforatum). Like hyperforin, it possesses a complex structure with multiple reactive sites, making it highly susceptible to degradation through oxidation when exposed to air, light, and acidic conditions. This instability can lead to the formation of various degradation products, potentially altering its biological activity.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of the compound. Long-term storage at -70°C under a nitrogen atmosphere is recommended.[1] For shorter periods, storage at -20°C under nitrogen is also acceptable.[1][2][3] It is crucial to minimize exposure to light and atmospheric oxygen.
Q3: What are the primary factors that accelerate the degradation of this compound?
A3: The main factors contributing to the degradation of hyperforin and its derivatives are:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidative degradation.
-
Light: Photochemical degradation can occur upon exposure to light.[2]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[2][3]
-
pH: Acidic conditions can promote the degradation of hyperforin.
Q4: Can I use antioxidants to protect this compound in my experiments?
A4: Yes, incorporating antioxidants can help mitigate oxidation. Ascorbic acid (Vitamin C) has been used to protect mobile phases during the purification of hyperforin.[1] Other common antioxidants like Butylated Hydroxytoluene (BHT) or Trolox could also be considered, but their compatibility and effectiveness should be tested for your specific experimental setup.
Troubleshooting Guide
Issue: Inconsistent experimental results when using this compound.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature under an inert atmosphere.
-
Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
-
Inert Atmosphere Handling: For all manipulations (weighing, dissolving), use an inert atmosphere (e.g., a glove box or Schlenk line with nitrogen or argon gas).
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Incorporate Antioxidants: Consider adding a compatible antioxidant to your solvent or media.
-
-
-
Possible Cause 2: Contamination in Cell Culture.
-
Troubleshooting Steps:
-
Microbial Contamination: Natural product extracts can sometimes introduce microbial contamination. Visually inspect cultures for turbidity, color changes, or filamentous growth.
-
Sterile Filtration: Filter-sterilize your final solution using a 0.22 µm syringe filter before adding it to cell cultures.
-
Aseptic Technique: Ensure strict aseptic technique is followed during all manipulations.
-
-
-
Possible Cause 3: Oxidative Browning of Culture Media.
-
Troubleshooting Steps:
-
Phenolic Oxidation: The compound, being a phenolic derivative, can oxidize and cause discoloration of the culture medium. This is a sign of degradation.
-
Antioxidants in Media: The inclusion of antioxidants like ascorbic acid or citric acid in the culture media can help prevent this browning.[4]
-
Activated Charcoal: In severe cases, adding a small amount of activated charcoal to the media can adsorb the phenolic compounds causing browning, though this may also adsorb your compound of interest and should be used with caution.[4]
-
-
Data Presentation: Stability of Hyperforin
While specific quantitative stability data for this compound is limited, the stability of its parent compound, hyperforin, provides a valuable reference.
| Storage Condition | Atmosphere | Duration | Stability/Degradation | Reference |
| -196°C (Liquid Nitrogen) | Normal | 8 months | Reference standard, considered stable. | [1] |
| -70°C | Nitrogen | Long-term | Recommended for long-term storage to minimize degradation. | [1] |
| -30°C | Normal | 8 months | No statistically significant difference in degradation compared to storage at -196°C. | [1] |
| -20°C | Nitrogen | 8 months | No statistically significant difference in degradation compared to storage at -196°C. | [1] |
| -20°C | Normal | 6 months | Hyperforin was more stable than flavonoids at this temperature. | [2][3] |
| 4°C | Nitrogen | - | More degradation observed compared to -20°C. | [1] |
| 20°C | Nitrogen | - | Significant degradation. | [1] |
| 40°C / 75% Relative Humidity | Normal | 6 months | Highest level of degradation observed among the tested conditions. | [2][3] |
| Room Temperature (in solution, exposed to air & light) | Normal | - | Hyperforin was found to be completely unstable. | [5] |
| 37°C (in placental homogenate) | Normal | 360 mins | A loss of approximately 10-18% was observed. | [6] |
Experimental Protocols
Protocol 1: Weighing and Dissolving this compound under an Inert Atmosphere
This protocol minimizes exposure to atmospheric oxygen during the critical steps of weighing and initial dissolution.
-
Preparation:
-
Place a clean, dry weighing boat, a spatula, and a vial containing the solid this compound into the antechamber of a glove box.
-
Place a sealed vial of degassed solvent (e.g., DMSO, ethanol) and a set of micropipettes inside the glove box.
-
Purge the antechamber with an inert gas (argon or nitrogen) according to the glove box manufacturer's instructions.
-
-
Weighing:
-
Move the items from the antechamber into the main chamber of the glove box.
-
Allow the compound vial to equilibrate to the glove box temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the compound onto the weighing boat using an analytical balance inside the glove box.
-
-
Dissolution:
-
Transfer the weighed powder into a clean, appropriately sized vial.
-
Using a micropipette, add the desired volume of degassed solvent to the vial.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Seal the vial tightly before removing it from the glove box.
-
Protocol 2: Preparation of a Stock Solution for In Vitro Experiments
This protocol outlines the steps for preparing a stock solution that can be used for cell culture or other in vitro assays.
-
Inert Atmosphere Dissolution:
-
Follow Protocol 1 to weigh and dissolve the this compound in a suitable solvent (e.g., sterile, degassed DMSO) to create a high-concentration primary stock solution.
-
-
Sterile Filtration:
-
In a sterile biosafety cabinet, draw the dissolved compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile, light-protected microcentrifuge tube or vial.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Flush the headspace of each aliquot tube with nitrogen or argon before sealing.
-
Store the aliquots at -70°C, protected from light.
-
-
Preparation of Working Solutions:
-
When needed, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in pre-warmed, degassed cell culture medium or buffer immediately before adding to your experiment.
-
Mandatory Visualizations
Signaling Pathways
This compound, as a derivative of hyperforin, is expected to interact with similar cellular targets. The following diagrams illustrate key signaling pathways potentially modulated by this compound.
Caption: Pregnane X Receptor (PXR) Activation Pathway.
Caption: TRPC6 Channel Modulation Pathway.
Experimental Workflow
Caption: Workflow for Handling this compound.
References
- 1. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. researchgate.net [researchgate.net]
- 6. Transplacental passage of hyperforin, hypericin, and valerenic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Hydroxyhyperforin 8,1-hemiacetal Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of "8-Hydroxyhyperforin 8,1-hemiacetal" from Hypericum perforatum (St. John's Wort). As this compound is a derivative of hyperforin (B191548), the extraction methodologies and challenges are closely related.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction process.
Issue 1: Low or No Yield of Target Compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Selection | "this compound," like its parent compound hyperforin, is lipophilic.[1] Ensure you are using a non-polar or semi-polar solvent. For optimal results, consider solvents such as n-hexane, ethyl acetate (B1210297), or supercritical CO2.[1][2] Ethanol (B145695) and methanol, particularly in mixtures with water, can also be effective but may co-extract a wider range of compounds.[3] |
| Degradation During Extraction | Hyperforin and its derivatives are highly sensitive to light, oxygen, and heat.[4] Perform the extraction in the dark or under amber light. Purge all solvents and the extraction vessel with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.[4] Maintain a low extraction temperature; for instance, supercritical CO2 extraction of hyperforin is often performed at around 40°C.[5] |
| Poor Quality of Plant Material | The concentration of active compounds in Hypericum perforatum can vary depending on the plant's origin, harvesting time, and drying/storage conditions. Use freshly harvested or properly stored (deep-frozen at -20°C) plant material for the best results.[4] |
| Inefficient Extraction Method | Maceration may not be sufficient for complete extraction. Consider more efficient methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or supercritical fluid extraction (SFE).[1][2] |
Issue 2: Presence of Impurities in the Final Extract
| Possible Cause | Troubleshooting Step |
| Co-extraction of Polar Compounds | If using more polar solvents like ethanol or methanol, a significant amount of chlorophyll (B73375) and other polar compounds will be co-extracted. A preliminary wash of the plant material with a non-polar solvent like n-hexane can help remove some lipophilic impurities before the main extraction. |
| Co-extraction of Adhyperforin | Adhyperforin is a common co-extractant with hyperforin.[5] Purification of the crude extract using techniques like column chromatography on silica (B1680970) gel or preparative HPLC is necessary to isolate "this compound".[4] |
Issue 3: Degradation of the Extract Upon Storage
| Possible Cause | Troubleshooting Step |
| Exposure to Light and Oxygen | Store the final extract in an airtight, amber vial under an inert atmosphere (nitrogen or argon).[4] |
| Inappropriate Storage Temperature | For long-term stability, store the extract at low temperatures, ideally at -20°C or even -70°C.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the relationship between hyperforin and "this compound"?
A1: "this compound" is an oxidized analogue of hyperforin that has been isolated from Hypericum perforatum.[6] This means it is a naturally occurring derivative and is likely to be extracted along with hyperforin.
Q2: Which solvent system is best for maximizing the yield of "this compound"?
A2: While specific data for "this compound" is limited, based on its lipophilic nature inherited from hyperforin, non-polar solvents are recommended. Supercritical CO2 extraction has been shown to be highly efficient for hyperforin and would likely be a good choice.[1][2] For laboratory-scale extractions, n-hexane or ethyl acetate are effective.
Q3: How can I prevent the degradation of my target compound during the extraction process?
A3: To minimize degradation, it is crucial to protect the extraction from light, oxygen, and high temperatures.[4] Work in a dimly lit area or use amber glassware, deoxygenate your solvents, and use the lowest effective temperature for your chosen extraction method.
Q4: Is it possible to selectively extract "this compound"?
A4: Selective extraction in a single step is challenging due to the presence of structurally similar compounds like hyperforin and adhyperforin.[5] A multi-step process involving initial extraction followed by chromatographic purification is necessary for isolation.[4]
Q5: What analytical techniques are suitable for identifying and quantifying "this compound"?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective method for the analysis of hyperforin and its derivatives.[2]
Quantitative Data on Extraction Yields
The following tables summarize reported yields for hyperforin and hypericin (B1674126) from Hypericum perforatum using different extraction methods and solvents. While not specific to "this compound," these data provide a valuable reference for expected yields of related lipophilic compounds.
Table 1: Hyperforin Yield with Supercritical CO2 Extraction
| Pressure (atm) | Temperature (°C) | Yield (mg/g dry plant material) |
| 450 | 40 | 24.0 |
| 100 | 40 | 19.0 |
Source: Adapted from data on hyperforin extraction.[2]
Table 2: Influence of Solvent on Hypericin Extraction Yield (Soxhlet Extraction)
| Solvent | Yield (mg/g dry basis) |
| Ethanol | 1.2 |
| 2-Propanol | Lower than ethanol |
| Ethyl Acetate | Lower than ethanol |
| n-Hexane | Very low quantity |
Source: Adapted from data on hypericin extraction.
Experimental Protocols
Protocol 1: General Laboratory-Scale Extraction of Hyperforin Derivatives
This protocol describes a general method for extracting hyperforin and its derivatives, including "this compound," from dried Hypericum perforatum plant material.
Materials:
-
Dried and powdered Hypericum perforatum flowering tops
-
n-Hexane (or ethyl acetate)
-
Rotary evaporator
-
Extraction thimble
-
Soxhlet apparatus
-
Round bottom flask
-
Heating mantle
-
Nitrogen or Argon gas
-
Amber glassware
Procedure:
-
Weigh 10 g of dried, powdered Hypericum perforatum and place it into an extraction thimble.
-
Place the thimble into the Soxhlet apparatus.
-
Fill a round bottom flask with 250 mL of n-hexane.
-
Assemble the Soxhlet apparatus and flush the system with nitrogen gas for 5 minutes.
-
Begin heating the solvent to a gentle boil.
-
Allow the extraction to proceed for 6-8 hours, ensuring the process is protected from light by wrapping the apparatus in aluminum foil.
-
After extraction, allow the apparatus to cool to room temperature.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Dry the resulting crude extract under a stream of nitrogen.
-
Store the extract in an amber vial at -20°C.
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperforin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of Phloroglucinol Isomers
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of phloroglucinol (B13840) and its isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing poor resolution between my phloroglucinol isomer peaks?
A1: Poor resolution is a common issue where peaks are not well separated, making accurate quantification difficult. The cause can be related to the mobile phase, column, or other method parameters.
Troubleshooting Steps:
-
Mobile Phase Composition: The ratio of organic solvent (like acetonitrile (B52724) or methanol) to the aqueous buffer is critical.
-
Too Strong (Elutes too fast): If your analytes elute too quickly, decrease the percentage of the organic solvent. This increases retention time and allows for better interaction with the stationary phase.
-
Too Weak (Elutes too slow): If the run time is excessively long with broad peaks, consider slightly increasing the organic solvent percentage.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phloroglucinol isomers, which are phenolic compounds.
-
Column Selection: The choice of stationary phase is crucial for separating structurally similar isomers.[5][6][7]
-
Stationary Phase: C18 columns are widely used for reversed-phase separation of phloroglucinols.[3][8][9] However, for some isomer pairs, a different selectivity might be needed. Consider a Phenyl or Cyano (CN) column to introduce different interaction mechanisms (e.g., π-π interactions).[2][7]
-
Column Health: A degraded or contaminated column can lead to a loss of resolution.[10] Try flushing the column or replacing it if performance does not improve.
-
-
Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the separation to occur.[7] An optimized flow rate is key for good separation in a reasonable time.[8][11]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, which may enhance resolution. However, ensure your analytes are stable at higher temperatures.[12]
Q2: My phloroglucinol peaks are tailing or fronting. What should I do?
A2: Peak asymmetry, such as tailing (a drawn-out latter half of the peak) or fronting (a drawn-out first half), can compromise the accuracy of peak integration and quantification.[13][14]
Troubleshooting Peak Tailing:
-
Cause 1: Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact strongly with the hydroxyl groups of phloroglucinol, causing tailing.[1][15]
-
Solution: Add a competing base like triethylamine (B128534) to the mobile phase in low concentrations or use an acid modifier (e.g., formic or phosphoric acid) to suppress silanol activity.[15] Using a modern, high-purity, end-capped column can also minimize these interactions.[1]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[13][14]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Cause 3: Column Contamination/Degradation: Contaminants from the sample matrix can bind strongly to the column, creating active sites that cause tailing. A void at the column inlet can also be a cause.[16]
-
Solution: Use a guard column to protect the analytical column.[17] If the column is contaminated, try flushing it with a strong solvent.
-
Troubleshooting Peak Fronting:
-
Cause 1: Column Overload: Concentration overload is a frequent cause of peak fronting.[13][14]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Cause 2: Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[14][16]
-
Solution: Ensure your sample is completely dissolved in a solvent that is of equal or weaker elution strength than your mobile phase.
-
-
Cause 3: Column Collapse: Operating the column under inappropriate pH or temperature conditions can cause the packed bed to collapse, resulting in peak fronting.[14]
-
Solution: Always operate the column within the manufacturer's recommended pH and temperature ranges.
-
Q3: I'm observing significant baseline noise or drift. What are the potential causes?
A3: A noisy or drifting baseline can interfere with the detection and integration of small peaks, reducing the sensitivity of the method.[18][19]
Troubleshooting Steps:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gas in the mobile phase can form bubbles in the pump or detector cell, causing noise.[18][20] Degas the mobile phase using an inline degasser, sonication, or helium sparging.[17]
-
Poor Mixing: In gradient elution, incomplete mixing of solvents can cause baseline fluctuations.[18] Ensure the pump's mixer is functioning correctly.
-
Contamination: Using low-quality solvents or contaminated water can introduce impurities that create a noisy or drifting baseline.[21] Always use HPLC-grade solvents.[21]
-
-
Detector Issues:
-
Failing Lamp: A detector lamp nearing the end of its life can cause an unstable baseline.[20][22] Check the lamp's energy output.
-
Contaminated Flow Cell: Contamination or air bubbles in the detector flow cell are common causes of noise.[18][20] Flush the flow cell with a strong, miscible solvent like methanol (B129727) or isopropanol.
-
-
Pump and System Issues:
-
Column Equilibration: Insufficient column equilibration time, especially when changing mobile phases, can lead to baseline drift.[22] Ensure the column is fully equilibrated before starting a sequence.
Q4: My retention times are shifting between injections. Why is this happening?
A4: Inconsistent retention times compromise peak identification and method reproducibility. This issue can be sudden or gradual.[24]
Troubleshooting Steps:
-
Check the Pump and Mobile Phase: The most common cause of shifting retention times is an inconsistent mobile phase composition or flow rate.[24]
-
Flow Rate: Verify the pump flow rate is accurate and stable. A change in flow rate will affect all peaks proportionally.[17]
-
Mobile Phase Composition: If using a gradient, ensure the pump's proportioning valves are working correctly. For isocratic methods, ensure the mobile phase is well-mixed and has not undergone evaporation of the more volatile component.[17]
-
-
Column Equilibration: As with baseline drift, inadequate equilibration between injections, especially in gradient methods, can cause retention time shifts.[22] Allow sufficient time for the column to return to initial conditions.
-
Column Temperature: Fluctuations in the column temperature will affect retention times.[24] Use a column oven to maintain a constant temperature.
-
Column Aging: Over time, the stationary phase can degrade, leading to a gradual shift in retention times.[23] If you observe a consistent drift over many runs, it may be time to replace the column.
HPLC Method Parameters for Phloroglucinol Analysis
The following table summarizes various reported HPLC method parameters for the analysis of phloroglucinol and related compounds.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Phloroglucinol (PHG) | PHG & Trimethylphloroglucinol (TPHG) | Phloroglucinol | Phloroglucinol |
| Column | Reverse Phase CN[2] | C18 YMC-TriArt (150 x 4.6 mm, 3 µm)[8] | Diamonsil C18(2) (150 x 4.6 mm, 5 µm)[3][25] | Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | 0.5 g/L H3PO4 (85%) in water[2] | Acetonitrile / Water (80:20, v/v)[8][11] | Methanol / 0.02% Formic Acid in Water (80:20, v/v)[3][25] | Buffer / Acetonitrile (90:10, v/v)[9] |
| Flow Rate | 1.5 mL/min[2] | 0.8 mL/min[8][11] | 0.5 mL/min[3] | 1.0 mL/min[9] |
| Detection (UV) | 220 nm[2] | 265 nm[8] | MS/MS Detection[3][25] | 265 nm[9] |
| Retention Time | ~4.9 min (PHG)[2] | ~2.4 min (PHG), ~3.7 min (TPHG)[8] | ~2.8 min (PHG)[3] | ~3.8 min (PHG)[9] |
Detailed Experimental Protocol (Example)
This protocol is based on a method for the simultaneous determination of Phloroglucinol (PHG) and Trimethylphloroglucinol (TPHG).[8][11]
1. Materials and Reagents:
-
Phloroglucinol (PHG) and Trimethylphloroglucinol (TPHG) reference standards
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
0.45 µm membrane filters
2. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing HPLC-grade acetonitrile and HPLC-grade water in a ratio of 80:20 (v/v).
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an inline degasser before use.[18]
3. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh about 40 mg of PHG and 40 mg of TPHG and transfer to the same 50 mL volumetric flask.
-
Add approximately 25 mL of the mobile phase and sonicate for 10 minutes to dissolve the standards completely.
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase. This yields a stock solution with a known concentration of each analyte.
-
Working Standard: Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentration range for calibration.
4. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 YMC-TriArt (150 x 4.6 mm, 3 µm particle size).[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 35 °C for better reproducibility.[3]
-
Detection Wavelength: 265 nm.[8]
5. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples for analysis.
Visualizations
Logical Troubleshooting Workflow for Poor Resolution
Caption: A flowchart for troubleshooting poor peak resolution in HPLC.
General Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. ijrpns.com [ijrpns.com]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. linklab.gr [linklab.gr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 9. ijsdr.org [ijsdr.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. scirp.org [scirp.org]
- 12. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. acdlabs.com [acdlabs.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. youtube.com [youtube.com]
- 17. lcms.cz [lcms.cz]
- 18. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 19. uhplcs.com [uhplcs.com]
- 20. agilent.com [agilent.com]
- 21. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 22. m.youtube.com [m.youtube.com]
- 23. aelabgroup.com [aelabgroup.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of 8-Hydroxyhyperforin 8,1-hemiacetal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of 8-Hydroxyhyperforin 8,1-hemiacetal. Due to the limited specific data on this particular derivative, the information presented here is largely based on studies of its parent compound, hyperforin (B191548), and established methods for enhancing the bioavailability of poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a derivative of hyperforin, a major active constituent of St. John's Wort (Hypericum perforatum). Like hyperforin, it is a lipophilic molecule with poor aqueous solubility, which is a primary reason for its expected low oral bioavailability.[1][2] Low bioavailability can lead to high inter-individual variability in therapeutic efficacy and requires higher doses to achieve desired therapeutic concentrations, potentially increasing the risk of side effects.
Q2: What are the main factors contributing to the low bioavailability of lipophilic compounds like this compound?
A2: The primary factors include:
-
Poor aqueous solubility: Limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-pass metabolism: After absorption, the compound is transported to the liver where it can be extensively metabolized by enzymes like cytochrome P450 3A4 (CYP3A4) before reaching systemic circulation.[3] Hyperforin and likely its derivatives are known to induce their own metabolism through the activation of the Pregnane X Receptor (PXR).[3][4]
-
Efflux by transporters: P-glycoprotein (P-gp) in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.[5]
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome these challenges:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[6] Solid lipid nanoparticles (SLNs) are a promising option for lipophilic compounds.[7][8]
-
Lipid-based formulations: Encapsulating the compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[9][10][11]
-
Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can enhance its dissolution rate.
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.
Q4: Are there any known drug-drug interactions to be aware of when working with hyperforin derivatives?
A4: Yes, hyperforin is a potent activator of the Pregnane X Receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters.[3][12] Activation of PXR leads to the induction of CYP3A4, an enzyme responsible for the metabolism of over 50% of all drugs.[3] This can lead to accelerated clearance and reduced efficacy of co-administered drugs. It is reasonable to assume that this compound may have similar effects.
Troubleshooting Guides
Problem 1: Low and Variable In Vivo Efficacy Despite High In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Poor oral bioavailability | 1. Characterize Physicochemical Properties: Confirm the solubility and permeability of this compound. 2. Formulation Enhancement: Develop a nanoformulation (e.g., Solid Lipid Nanoparticles) or a lipid-based formulation (e.g., Liposomes) to improve dissolution and absorption. Refer to the experimental protocols below. 3. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess intestinal transport and identify potential efflux. |
| High first-pass metabolism | 1. PXR Activation Assay: Determine if this compound activates PXR, which would suggest induction of CYP3A4. 2. Co-administration with Inhibitors (Pre-clinical): In animal models, co-administer with a known CYP3A4 inhibitor to assess the impact on bioavailability. Note: This is for experimental purposes only and not for clinical use. |
Problem 2: Inconsistent Results in Caco-2 Permeability Assays
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility leading to poor apical concentration | 1. Use of Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before diluting in the transport buffer. Ensure the final solvent concentration does not affect cell monolayer integrity. 2. Formulation in Assay Medium: Prepare a simple formulation (e.g., with a non-ionic surfactant) to improve solubility in the assay medium. |
| Compound instability in assay buffer | 1. Stability Assessment: Incubate the compound in the assay buffer for the duration of the experiment and analyze its concentration over time to check for degradation. 2. pH Adjustment: If the compound is pH-sensitive, adjust the buffer pH, ensuring it remains within the physiological range and does not compromise cell viability. |
| High non-specific binding to plasticware | 1. Use of Low-Binding Plates: Utilize low-protein-binding plates and pipette tips. 2. Inclusion of a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., Tween 80) to the buffer to reduce non-specific binding. |
Quantitative Data
The following tables summarize pharmacokinetic data for hyperforin, which can serve as a reference point for studies on this compound.
Table 1: Pharmacokinetic Parameters of Hyperforin in Humans (Single Dose)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Hypericum Extract Tablets | 14.8 mg Hyperforin | ~150 | 3.5 | - | 9 | [13] |
| Hypericum Extract Tablets | - | 83.5 | 4.4 | 1009.0 | 19.64 | [14] |
| Hypericum Extract Tablets | - | 122.0 | 4.5 | 1550.4 | 17.47 | [11] |
Table 2: Pharmacokinetic Parameters of Hyperforin in Rats (Single Dose)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| Hypericum Extract | 300 mg/kg | ~370 | 3 | 6 | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from general methods for preparing SLNs for lipophilic compounds.[15][16][17]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
Organic solvent (e.g., acetone, if required)
-
High-pressure homogenizer or ultrasonicator
Method (Hot Homogenization Technique):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Prepare an aqueous surfactant solution at the same temperature.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer or a probe sonicator at the same temperature for a specified time (e.g., 5-15 minutes).
-
Cool down the resulting nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Permeability Assay
This protocol is based on established methods for assessing intestinal permeability.[18][19][20][21][22]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Lucifer yellow (for monolayer integrity testing)
-
This compound
-
Analytical instrumentation (e.g., LC-MS/MS)
Method:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of this compound in the transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Proposed signaling pathway for PXR activation by this compound, leading to CYP3A4 induction.
References
- 1. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biotechnological production of hyperforin for pharmaceutical formulation [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Hyperforin as a non-steroidal modulator of the PXR-CYP3A4 regulatory axis: Mechanistic and computational insights into xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foundryjournal.net [foundryjournal.net]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of pharmacokinetic data of hypericin, pseudohypericin, hyperforin and the flavonoids quercetin and isorhamnetin revealed from single and multiple oral dose studies with a hypericum extract containing tablet in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.1 A crystal structure of human PXR in complex with the St. John's wort compound hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral bioavailability of hyperforin from hypericum extracts in rats and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of the bioavailability of hypericin, pseudohypericin, hyperforin and the flavonoids quercetin and isorhamnetin following single and multiple oral dosing of a hypericum extract containing tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. jddtonline.info [jddtonline.info]
- 17. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles | MDPI [mdpi.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. enamine.net [enamine.net]
- 20. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
Comparative Cytotoxicity Analysis: 8-Hydroxyhyperforin 8,1-hemiacetal versus Hyperforin
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic activity of a compound is a critical measure of its potential as an anticancer agent. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for 8-Hydroxyhyperforin 8,1-hemiacetal and hyperforin (B191548) against various cancer cell lines.
It is crucial to note that the data for this compound and hyperforin are derived from separate studies. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental protocols, cell line characteristics, and assay conditions.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | IC50 (µg/mL) | Control: Doxorubicin hydrochloride IC50 (µg/mL) |
| BT474 | Breast Cancer | 4.7 | 0.08 |
| CHAGO | Lung Cancer (Undifferentiated) | 5.7 | 2.3 |
| HepG2 | Liver Cancer | 6.5 | 0.9 |
| Kato3 | Gastric Cancer | 5.3 | 1.7 |
| SW620 | Colorectal Adenocarcinoma | 5.6 | 1.1 |
Table 2: Cytotoxicity of Hyperforin against Various Cell Lines
| Cell Line | Cancer Type/Origin | IC50 (µM) | Reference Study Highlights |
| K562, U937, LN229 | Leukemia, Glioblastoma | 14.9 - 19.9 | Hyperforin inhibited cell growth and induced apoptosis.[3] |
| A375, FO-1, SK-Mel-28 | Melanoma (BRAF-mutated) | 2 - 4 | Hyperforin induced apoptosis, autophagy, and ferroptosis. |
| Bladder Cancer Cells | Bladder Cancer | 10 - 20 | Increased reactive oxygen species (ROS) and apoptosis. |
Experimental Protocols
Understanding the methodology behind the data is essential for interpretation and future experimental design.
Cytotoxicity Assay for this compound (as inferred from the data source)
The IC50 values for this compound were likely determined using a standard in vitro cytotoxicity assay. A typical protocol would involve:
-
Cell Culture: Human cancer cell lines (BT474, CHAGO, HepG2, Kato3, and SW620) were cultured in appropriate media and conditions.
-
Compound Treatment: Cells were treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability was measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability was plotted against the compound concentration, and the IC50 value was calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to an untreated control.
General Cytotoxicity Assay Protocol for Hyperforin
The methodologies for determining hyperforin's cytotoxicity often involve the following steps:
-
Cell Seeding: Cancer cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then exposed to a range of hyperforin concentrations.
-
Incubation: The treated cells are incubated for a defined period, typically 24, 48, or 72 hours.
-
Cell Viability/Proliferation Assay: Assays such as MTT, SRB (Sulphorhodamine B), or trypan blue exclusion are used to quantify the number of viable cells.
-
Apoptosis and Mechanism of Action Studies: Further experiments, including flow cytometry for apoptosis detection (e.g., Annexin V/Propidium Iodide staining), western blotting for protein expression analysis (e.g., caspases, Bcl-2 family proteins), and measurement of reactive oxygen species (ROS), are often conducted to elucidate the mechanism of cell death.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the cytotoxicity of two compounds, which can be applied to a direct comparative study of this compound and hyperforin.
Caption: Generalized workflow for comparative cytotoxicity assessment.
Discussion and Future Directions
The available data suggests that both this compound and hyperforin exhibit cytotoxic activity against a range of cancer cell lines. The IC50 values for this compound are in the low microgram per milliliter range, while hyperforin's IC50 values are in the low to mid-micromolar range. A direct conversion of the units is necessary for a more direct, albeit still cautious, comparison.
The distinct chemical structures of these two compounds—this compound being a hemiacetal derivative of hyperforin—imply potential differences in their biological activities, including bioavailability, metabolic stability, and specific molecular targets. The presence of the additional hydroxyl and hemiacetal groups in this compound could influence its interaction with cellular components and its overall cytotoxic profile.
To provide a definitive comparison, future research should focus on conducting head-to-head cytotoxicity studies of this compound and hyperforin across a standardized panel of cancer cell lines under identical experimental conditions. Such studies would be invaluable for elucidating their relative potency and therapeutic potential. Furthermore, mechanistic studies are warranted to understand the signaling pathways through which this compound induces cell death and to determine if they differ from those of hyperforin.
The following diagram illustrates the potential signaling pathways that could be investigated for these compounds based on the known mechanisms of hyperforin.
Caption: Potential signaling pathways for cytotoxicity.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. Hyperforin a constituent of St John's wort (Hypericum perforatum L.) extract induces apoptosis by triggering activation of caspases and with hypericin synergistically exerts cytotoxicity towards human malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Hyperforin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of hyperforin (B191548) and its key derivatives: tetrahydrohyperforin, octahydrohyperforin, and aristoforin (B1381203). The information is compiled from various experimental studies to aid in research and development efforts targeting inflammatory pathways.
Executive Summary
Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is well-documented for its anti-inflammatory activities. These effects are primarily attributed to its ability to inhibit key enzymes in inflammatory pathways and modulate intracellular signaling cascades. However, the inherent instability of hyperforin has led to the development of more stable derivatives. This guide compares the inhibitory activities of hyperforin and its derivatives against crucial inflammatory targets and outlines the experimental protocols used for their evaluation.
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of hyperforin and its derivatives are often quantified by their half-maximal inhibitory concentration (IC50) against key enzymes involved in the inflammatory response. The table below summarizes the available IC50 values. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of their respective experimental contexts.
| Compound | Target Enzyme | IC50 (µM) | Source |
| Hyperforin | Cyclooxygenase-1 (COX-1) | 0.3 - 12 | [1][2] |
| 5-Lipoxygenase (5-LO) | ~0.09 - 2 | [1] | |
| Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) | 1 | [3] | |
| Tetrahydrohyperforin | Not Reported | - | - |
| Octahydrohyperforin | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | > 10 | [3] |
| Aristoforin | Not Reported | - | - |
Note: "Not Reported" indicates that specific IC50 values against these targets were not found in the surveyed literature. The anti-inflammatory properties of tetrahydrohyperforin and aristoforin are acknowledged, but quantitative data for direct comparison is scarce.[4][5][6][7]
Signaling Pathways and Mechanisms of Action
Hyperforin and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Enzyme Activity
Hyperforin directly inhibits the activity of enzymes responsible for the synthesis of pro-inflammatory mediators. This includes the inhibition of Cyclooxygenase-1 (COX-1) and 5-Lipoxygenase (5-LO), which are central to the production of prostaglandins (B1171923) and leukotrienes, respectively.[1] Furthermore, hyperforin has been shown to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2).[3]
Caption: Inhibition of key enzymes in the arachidonic acid cascade by hyperforin and its derivatives.
Modulation of NF-κB and STAT1 Signaling Pathways
Hyperforin has been demonstrated to interfere with the activation of critical transcription factors that regulate the expression of pro-inflammatory genes. Specifically, it can inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1).[1][4][5][8] By blocking these pathways, hyperforin effectively downregulates the production of a wide range of inflammatory mediators.
Caption: Hyperforin-mediated inhibition of the NF-κB and STAT1 signaling pathways.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the anti-inflammatory activity of hyperforin and its derivatives.
Cyclooxygenase (COX-1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 enzyme.
-
Enzyme Preparation: Purified ovine COX-1 is diluted in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8) containing co-factors such as glutathione (B108866) and hemoglobin.[1]
-
Incubation: The test compound (hyperforin or its derivative) is pre-incubated with the enzyme solution for a defined period (e.g., 5 minutes at 4°C).[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[1]
-
Reaction Termination and Analysis: After a set incubation time (e.g., 5 minutes at 37°C), the reaction is stopped. The production of a specific prostaglandin, such as 12-(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), is quantified using methods like High-Performance Liquid Chromatography (HPLC).[1]
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the enzyme activity is determined as the IC50 value.
Caption: General workflow for the in vitro COX-1 inhibition assay.
5-Lipoxygenase (5-LO) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the 5-LO enzyme.
-
Cell/Enzyme Preparation: The assay can be performed using intact cells (e.g., human polymorphonuclear leukocytes) or with purified recombinant human 5-LO.
-
Incubation: The cells or purified enzyme are pre-incubated with the test compound.
-
Stimulation/Reaction Initiation: In cell-based assays, 5-LO activity is stimulated using an ionophore like A23187. In cell-free assays, the reaction is initiated by adding the substrate, arachidonic acid.[1]
-
Product Extraction and Analysis: The reaction is stopped, and the 5-LO products (e.g., leukotrienes) are extracted and quantified using HPLC.[1]
-
IC50 Calculation: The IC50 value is calculated as the concentration of the test compound that causes 50% inhibition of 5-LO product formation.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
This assay measures the inhibition of mPGES-1, the terminal enzyme in PGE2 synthesis.
-
Microsome Preparation: Microsomal fractions containing mPGES-1 are prepared from cells stimulated to express the enzyme (e.g., IL-1β-stimulated A549 cells).[3]
-
Incubation: The microsomal preparation is pre-incubated with the test compound at a low temperature (e.g., 4°C).[3]
-
Reaction Initiation: The reaction is started by adding the substrate, prostaglandin H2 (PGH2).[3]
-
Reaction Termination and Analysis: The reaction is quickly terminated, and the amount of PGE2 produced is quantified using methods such as HPLC or Enzyme-Linked Immunosorbent Assay (ELISA).[3]
-
IC50 Calculation: The IC50 value, representing 50% inhibition of mPGES-1 activity, is determined.
Conclusion
Hyperforin demonstrates significant anti-inflammatory activity through the inhibition of key enzymes like COX-1, 5-LO, and mPGES-1, and by modulating the NF-κB and STAT1 signaling pathways. While its derivatives, such as tetrahydrohyperforin and octahydrohyperforin, offer improved stability, there is a need for more comprehensive, direct comparative studies to fully elucidate their relative anti-inflammatory potencies. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the discovery and development of novel anti-inflammatory agents based on the phloroglucinol (B13840) scaffold.
References
- 1. Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrohyperforin: a neuroprotective modified natural compound against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrohyperforin and Octahydrohyperforin Are Two New Potent Inhibitors of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 8-Hydroxyhyperforin 8,1-hemiacetal and Other Phloroglucinols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 8-Hydroxyhyperforin 8,1-hemiacetal with other prominent phloroglucinol (B13840) derivatives isolated from Hypericum perforatum (St. John's Wort), primarily focusing on their neuroprotective and cytotoxic activities. Due to the limited specific experimental data available for this compound, this comparison leverages comprehensive data on its parent compound, hyperforin (B191548), and other well-studied derivatives to provide a contextual understanding of its potential activities.
Introduction to Phloroglucinols from Hypericum perforatum
Hypericum perforatum is a rich source of bioactive phloroglucinol derivatives, with hyperforin being the most extensively studied for its antidepressant and neuroprotective properties.[1][2] These compounds are characterized by a phloroglucinol core with isoprenyl or geranyl side chains. This compound is an oxygenated analogue of hyperforin, representing a class of compounds that may be products of oxidative metabolism or degradation of hyperforin. Understanding the comparative bioactivity of these analogues is crucial for drug discovery and development, particularly in the fields of neuroscience and oncology.
Chemical Structures
A clear understanding of the structural differences and similarities between these phloroglucinol derivatives is fundamental to interpreting their biological activities.
| Compound | Chemical Structure | Key Structural Features |
| Hyperforin | [Insert Chemical Structure of Hyperforin] | Polycyclic polyprenylated acylphloroglucinol with a bicyclo[3.3.1]nonane-2,4,9-trione core and four isoprenyl side chains. |
| This compound | [Insert Chemical Structure of this compound] | An oxygenated derivative of hyperforin, featuring a hemiacetal linkage between the C8-hydroxyl group and the C1-carbonyl group. |
| Aristoforin | [Insert Chemical Structure of Aristoforin] | A stable, semi-synthetic derivative of hyperforin. |
| Tetrahydrohyperforin | [Insert Chemical Structure of Tetrahydrohyperforin] | A semi-synthetic derivative of hyperforin with saturated side chains. |
Comparative Biological Activity
While direct comparative experimental data for this compound is scarce, we can infer its potential activity based on the extensive research on hyperforin and its other derivatives.
Neuroprotective Effects
Hyperforin and its derivatives have demonstrated significant neuroprotective effects, primarily through the modulation of neurotransmitter reuptake and anti-inflammatory pathways.
Table 1: Comparison of Neuroprotective Activity
| Compound | Assay | Model | Key Findings | Reference |
| Hyperforin | Neurotransmitter Reuptake Inhibition | Rat brain synaptosomes | Inhibits the uptake of serotonin, norepinephrine, and dopamine. | [1] |
| Anti-inflammatory | Microglial cells | Reduces the production of pro-inflammatory cytokines. | [1] | |
| Tetrahydrohyperforin | Neuroprotection against Aβ toxicity | Primary cortical neurons | Protects neurons from amyloid-beta induced toxicity. |
Cytotoxic Activity
Several phloroglucinol derivatives from Hypericum have been investigated for their potential as anticancer agents.
Table 2: Comparison of Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Hyperforin | Human melanoma (A375) | ~5 | |
| Human colon cancer (HCT116) | ~10 | ||
| Aristoforin | Human leukemia (K562) | ~2 | [3] |
| Human breast cancer (MCF-7) | ~4 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the cited research.
Neurotransmitter Reuptake Inhibition Assay
This protocol outlines a common method for assessing the inhibition of neurotransmitter reuptake in rat brain synaptosomes.
Workflow:
Figure 1. Workflow for Neurotransmitter Reuptake Assay.
Detailed Steps:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue by differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of the test phloroglucinol compound or vehicle control for 10 minutes at 37°C.
-
Initiation of Uptake: Add a specific radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to initiate the uptake reaction.
-
Incubation: Incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake process by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radiolabel.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Workflow:
References
- 1. Neurobiological effects of Hyperforin and its potential in Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperforin Elicits Cytostatic/Cytotoxic Activity in Human Melanoma Cell Lines, Inhibiting Pro-Survival NF-κB, STAT3, AP1 Transcription Factors and the Expression of Functional Proteins Involved in Mitochondrial and Cytosolic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aristoforin, a novel stable derivative of hyperforin, is a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 8-Hydroxyhyperforin 8,1-hemiacetal and Quercetin
In the landscape of natural compounds with therapeutic potential, 8-Hydroxyhyperforin 8,1-hemiacetal and quercetin (B1663063) have emerged as subjects of significant interest for researchers in drug development. While both are plant-derived molecules with demonstrated biological activities, a direct head-to-head clinical study comparing their efficacy is not available in published literature. This guide provides a comprehensive comparison based on existing in vitro data, focusing on their neuroprotective, anti-inflammatory, cytotoxic, and antioxidant properties.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and quercetin across various biological assays. It is important to note that the experimental conditions under which these data were generated may vary between studies, warranting caution in direct comparisons.
Table 1: Neuroprotective Effects
| Compound | Assay | Cell Line | Inducing Agent | Concentration | Effect |
| This compound | Cell Viability | PC12 | Corticosterone | 10 µM | "Promising neuroprotective effects" |
| Quercetin | Cell Viability | PC12 | MPP+ | 100 µM | Neuroprotective effect observed[1][2] |
Table 2: Cytotoxic Effects
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | HL-60 | Leukemia | 1.48 - 8.21 µM |
| MDA-MB | Breast Cancer | 1.48 - 8.21 µM | |
| SKW-3 | Leukemia | 1.48 - 8.21 µM | |
| K-562 | Leukemia | 1.48 - 8.21 µM | |
| Quercetin | A549 | Lung Cancer | 66.5 ± 0.083 µM (24h)[3][4] |
| H460 | Lung Cancer | >100 µM (24h)[3] | |
| A549 | Lung Cancer | 8.65 µg/ml (24h), 7.96 µg/ml (48h), 5.14 µg/ml (72h)[5] | |
| H69 | Lung Cancer | 14.2 µg/ml (24h), 10.57 µg/ml (48h), 9.18 µg/ml (72h)[5] |
Table 3: Anti-inflammatory Effects
| Compound | Assay | Cell Line/System | Effect |
| This compound | - | - | "Mild anti-inflammatory activity" |
| Quercetin | TNF-α Production | Human PBMC | Dose-dependent inhibition[6] |
| Cytokine Secretion | Murine Dendritic Cells | Suppression of LPS-mediated inflammatory response[7] |
Table 4: Antioxidant Effects
| Compound | Assay | IC50 |
| This compound | - | Data not available |
| Quercetin | DPPH Radical Scavenging | 4.60 ± 0.3 µM[8] |
| DPPH Radical Scavenging | 19.17 µg/ml[9] | |
| DPPH Radical Scavenging | 15.899 µg/mL[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Neuroprotection Assay: Corticosterone-Induced Injury in PC12 Cells
This assay evaluates the ability of a compound to protect neuronal-like cells from stress-induced damage.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Cell Plating: Cells are seeded in 96-well plates at a suitable density and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or quercetin) for a specified period (e.g., 2 hours).
-
Induction of Injury: Corticosterone is added to the wells (excluding the control group) at a concentration known to induce cytotoxicity (e.g., 100 µM) and incubated for 24-48 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the percentage of cell viability is calculated relative to the untreated control.
Cytotoxicity Assay: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HL-60) are seeded in 96-well plates and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay: Inhibition of TNF-α Production
This assay measures the ability of a compound to suppress the production of the pro-inflammatory cytokine TNF-α in immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs are cultured and pre-treated with the test compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture to stimulate the production of TNF-α.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Inhibition Calculation: The percentage of inhibition of TNF-α production is calculated by comparing the treated groups to the LPS-stimulated control.
Antioxidant Assay: DPPH Radical Scavenging Activity
This assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity versus concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Quercetin's neuroprotective mechanism against toxins like MPP+.
Caption: Quercetin's inhibition of the NF-κB inflammatory pathway.
Caption: General experimental workflow for the MTT cytotoxicity assay.
References
- 1. The role of quercetin on the survival of neuron-like PC12 cells and the expression of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin Down-regulates IL-6/STAT-3 Signals to Induce Mitochondrial-mediated Apoptosis in a Nonsmall- cell Lung-cancer Cell Line, A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. nehu.ac.in [nehu.ac.in]
- 10. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Landscape of Hyperforin Derivatives: A Comparative Analysis
An in-depth comparison of 8-Hydroxyhyperforin 8,1-hemiacetal in the context of its parent compound, hyperforin (B191548), and other key derivatives, offering insights for researchers and drug development professionals.
While specific structure-activity relationship (SAR) studies on this compound are not extensively available in the current body of scientific literature, a comparative analysis with its well-studied precursor, hyperforin, and other analogs can provide valuable insights into the potential biological implications of its structural features. Hyperforin, a major active constituent of St. John's Wort (Hypericum perforatum), is recognized for a wide range of pharmacological activities, including antidepressant and anxiolytic effects.[1][2] Its chemical instability, however, leads to the formation of various oxidative derivatives, such as this compound.[3]
This guide synthesizes the known biological data for hyperforin and its related compounds to infer a potential SAR profile for this compound, focusing on key structural modifications and their impact on activity.
Structural Comparison: Hyperforin and this compound
The structural transformation from hyperforin to this compound involves the introduction of a hydroxyl group at the C8 position and the formation of a hemiacetal linkage between this new hydroxyl group and the C1 carbonyl. This modification significantly alters the polarity and three-dimensional shape of the molecule, which can be expected to influence its interaction with biological targets.
Caption: Oxidative transformation of hyperforin.
Comparative Biological Activity
Hyperforin is a multi-target compound, and its derivatives have been shown to exhibit a range of biological activities.[4] The following table summarizes the known activities of hyperforin and some of its oxidized analogs, providing a basis for postulating the potential activity of this compound.
| Compound | Biological Target/Activity | IC50/EC50 | Reference |
| Hyperforin | Neurotransmitter Reuptake (Serotonin, Norepinephrine, Dopamine, GABA, Glutamate) | 0.05-0.10 µg/mL (except Glutamate at 0.5 µg/mL) | [2] |
| TRPC6 Channel Activator | - | [2] | |
| CYP3A4 Enzyme Inhibition | 0.63 µM | [5] | |
| Angiogenesis Inhibition | - | [6] | |
| Furoadhyperforin | CYP3A4 Enzyme Inhibition | 0.072 µM | [5] |
| Furohyperforin (B1247566) Isomer 1 | CYP3A4 Enzyme Inhibition | 0.079 µM | [5] |
| Furohyperforin Isomer 2 | CYP3A4 Enzyme Inhibition | 0.23 µM | [5] |
| Furohyperforin | CYP3A4 Enzyme Inhibition | 1.3 µM | [5] |
The data on furohyperforin derivatives, which are also oxidized analogs of hyperforin, indicate that oxidative modifications can significantly modulate the inhibitory potency against enzymes like CYP3A4.[5] This suggests that the 8-hydroxy-8,1-hemiacetal moiety in this compound could also lead to altered activity profiles compared to the parent compound. The increased polarity due to the hydroxyl group might influence its solubility and ability to cross biological membranes, potentially affecting its overall bioavailability and target engagement.
Known Signaling Pathways and Mechanisms of Action of Hyperforin
The antidepressant effects of hyperforin are attributed to its broad inhibition of neurotransmitter reuptake.[1][2] This mechanism is distinct from that of selective serotonin (B10506) reuptake inhibitors (SSRIs). Furthermore, hyperforin's activity is linked to its ability to activate the TRPC6 channel, a non-selective cation channel.[2] It is plausible that derivatives like this compound could interact with these same targets, albeit with different potencies.
Caption: Known biological targets of hyperforin.
Experimental Protocols
While specific experimental data for this compound is lacking, the following methodologies are standard for evaluating the activities of hyperforin and its analogs.
Neurotransmitter Reuptake Assays:
-
Method: Radioligand uptake assays using synaptosomes or cell lines expressing specific neurotransmitter transporters (e.g., SERT, NET, DAT).
-
Procedure: Synaptosomes or cells are incubated with the test compound at various concentrations, followed by the addition of a radiolabeled neurotransmitter (e.g., [3H]serotonin). After a defined incubation period, uptake is terminated, and the amount of radioactivity accumulated within the synaptosomes or cells is measured by liquid scintillation counting. The IC50 value is then calculated.
CYP3A4 Inhibition Assay:
-
Method: A fluorometric assay using recombinant human CYP3A4 enzyme.
-
Procedure: The enzyme is incubated with a fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in the presence of varying concentrations of the test compound. The reaction is initiated by the addition of an NADPH-generating system. The formation of the fluorescent product is monitored over time using a fluorescence plate reader. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Angiogenesis Assays:
-
Method: In vitro tube formation assay using human umbilical vein endothelial cells (HUVECs).
-
Procedure: HUVECs are seeded onto a layer of Matrigel in the presence of the test compound. After incubation, the formation of capillary-like structures is observed and quantified by microscopy. The extent of tube formation is compared to a vehicle-treated control.
Conclusion and Future Directions
The available data on hyperforin and its oxidized derivatives provide a foundational framework for understanding the potential structure-activity relationships of this compound. The introduction of the 8-hydroxy-8,1-hemiacetal moiety represents a significant structural change that is likely to modulate the biological activity profile of the parent molecule. Further research, including the synthesis and biological evaluation of this compound and its analogs, is necessary to elucidate its specific SAR. Such studies would be invaluable for the development of novel therapeutic agents based on the hyperforin scaffold.
References
- 1. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperforin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural investigations of isomeric oxidised forms of hyperforin by HPLC-NMR and HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular neurobiology of hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperforin and its analogues inhibit CYP3A4 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperforin, a bio-active compound of St. John's Wort, is a new inhibitor of angiogenesis targeting several key steps of the process - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 8-Hydroxyhyperforin 8,1-hemiacetal and its Analogs Against Known Inhibitors of 5-Lipoxygenase and Cytochrome P450 3A4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of hyperforin (B191548) derivatives, with a focus on the structural class of 8-Hydroxyhyperforin 8,1-hemiacetal. Due to the current lack of specific experimental data for this compound, this document benchmarks its parent compound, hyperforin, and other oxidized analogs against known inhibitors of two key enzymes: 5-lipoxygenase (5-LO) and cytochrome P450 3A4 (CYP3A4).
Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), and its derivatives are recognized for their diverse biological activities, including their potential as enzyme inhibitors.[1][2] Understanding the structure-activity relationships within this class of molecules is crucial for the development of novel therapeutic agents. Oxidized derivatives of hyperforin have shown promise, in some cases exhibiting enhanced inhibitory efficacy compared to the parent compound.[1][2]
Comparative Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activities of hyperforin and its oxidized analogs against 5-LO and CYP3A4, alongside a selection of well-established inhibitors for benchmarking purposes.
Table 1: Comparison of 5-Lipoxygenase (5-LO) Inhibitory Activity
| Compound | IC50 (µM) | Cell System | Notes |
| Hyperforin Analog (Hypothetical) | |||
| This compound | Data not available | - | An oxidized derivative of hyperforin. |
| Hyperforin | ~1-2 | Human Polymorphonuclear Leukocytes | A known dual inhibitor of 5-LO and COX-1. |
| Known 5-LO Inhibitors (Benchmarks) | |||
| Zileuton | 0.5 - 1.0 | Human Polymorphonuclear Leukocytes | A well-documented 5-LO inhibitor. |
| BWA4C | Data varies | Various | Iron-ligand type 5-LO inhibitor. |
| ZM230487 | Data varies | Various | Nonredox-type 5-LO inhibitor. |
| CJ-13,610 | < 1.0 | Various | Potent 5-LO inhibitor. |
| AA-861 | < 1.0 | Various | Competitive 5-LO inhibitor. |
| Rev-5901 | < 1.0 | Various | Competitive 5-LO inhibitor. |
Note: The inhibitory activity of hyperforin and its analogs can be influenced by the experimental conditions, such as the presence of phospholipids.
Table 2: Comparison of Cytochrome P450 3A4 (CYP3A4) Inhibitory Activity
| Compound | IC50 (µM) | Enzyme Source |
| Hyperforin Analogs | ||
| This compound | Data not available | - |
| Furoadhyperforin | 0.072 | Recombinant Human CYP3A4 |
| Furohyperforin isomer 1 | 0.079 | Recombinant Human CYP3A4 |
| Furohyperforin isomer 2 | 0.23 | Recombinant Human CYP3A4 |
| Hyperforin | 0.63 | Recombinant Human CYP3A4 |
| Furohyperforin | 1.3 | Recombinant Human CYP3A4 |
| Known CYP3A4 Inhibitors (Benchmarks) | ||
| Ketoconazole | ~0.015 - 0.2 | Human Liver Microsomes |
| Ritonavir | ~0.1 - 0.5 | Human Liver Microsomes |
| Verapamil | ~5 - 20 | Human Liver Microsomes |
| Diltiazem | ~20 - 50 | Human Liver Microsomes |
| Erythromycin | ~20 - 100 | Human Liver Microsomes |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitory activities. Below are representative protocols for 5-LO and CYP3A4 inhibition assays.
Protocol 1: Cellular 5-Lipoxygenase (5-LO) Inhibition Assay
This protocol describes a method for determining the inhibitory effect of a test compound on 5-LO activity in intact human polymorphonuclear leukocytes (PMNLs).
1. Isolation of Human PMNLs:
-
Isolate PMNLs from fresh human blood using density gradient centrifugation with a suitable medium (e.g., Ficoll-Paque).
-
Wash the isolated cells with a calcium-free buffer and resuspend in an appropriate assay buffer.
2. Inhibition Assay:
-
Pre-incubate the PMNL suspension with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the 5-LO reaction by adding a calcium ionophore (e.g., A23187) and arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a suitable stop solution (e.g., methanol (B129727) or a solution containing a reducing agent).
3. Product Quantification:
-
Extract the 5-LO products (e.g., leukotriene B4) from the reaction mixture using a solid-phase extraction column.
-
Analyze the extracted products by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Recombinant Human CYP3A4 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric method for assessing the inhibitory potential of a test compound on recombinant human CYP3A4 activity.
1. Reagents and Materials:
-
Recombinant human CYP3A4 enzyme
-
CYP3A4 substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., ketoconazole)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH regenerating system, and the recombinant CYP3A4 enzyme in the wells of a 96-well plate.
-
Add various concentrations of the test compound or a known inhibitor (positive control) to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for potential time-dependent inhibition.
-
Initiate the reaction by adding the fluorogenic CYP3A4 substrate.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Determine the rate of the reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To aid in the conceptual understanding of the targeted pathways and experimental designs, the following diagrams are provided.
Caption: The 5-Lipoxygenase (5-LO) pathway and points of inhibition.
Caption: General workflow for an in vitro CYP3A4 inhibition assay.
References
Safety Operating Guide
Proper Disposal of 8-Hydroxyhyperforin 8,1-hemiacetal: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 8-Hydroxyhyperforin 8,1-hemiacetal, a complex terpenoid derivative used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals are advised to treat this compound as potentially hazardous and follow their institution's specific environmental health and safety (EHS) guidelines in conjunction with the procedures outlined below.
Immediate Safety and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is imperative to be familiar with its potential hazards. While comprehensive toxicological data may be limited for novel research compounds, a precautionary approach is mandatory.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any dust or aerosols. |
In the event of exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[1] Generally, flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[2][3] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][2]
Experimental Protocol: Waste Segregation and Collection
-
Identify as Hazardous Waste: Treat all quantities of this compound, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.
-
Select Appropriate Waste Container:
-
Label the Waste Container:
-
As soon as the first waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[2][4]
-
The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
The date when waste was first added (accumulation start date).[4]
-
The name of the principal investigator and the laboratory location.[4]
-
An indication of the hazards. If not fully known, state "Hazards Not Fully Known".[4]
-
-
-
Store the Waste Container Safely:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]
-
Utilize secondary containment, such as a plastic tub, to mitigate potential spills.[1][2]
-
Segregate the waste from incompatible materials. As a general precaution, store it away from strong acids, bases, and oxidizing agents.[3]
-
-
Arrange for Disposal:
Disposal of Contaminated Materials:
-
Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Labware and Debris: Gloves, pipette tips, and other solid materials contaminated with the compound should be collected in the designated solid hazardous waste container for this compound.
-
Empty Containers: The original container, even if "empty," may retain residue. It should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, deface the label and dispose of the container as directed by your EHS office.[2][3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Cleanup:
-
For small spills, carefully sweep up any solid material.
-
Use an absorbent material for liquid spills.
-
Place all contaminated materials into a sealed container and label it as hazardous waste.
-
-
Decontamination: The Safety Data Sheet for this compound suggests decontaminating the spill site with a 10% caustic solution.[1] However, always follow your institution's specific procedures for spill decontamination.
-
Report: Report the spill to your laboratory supervisor and the EHS office.
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Hydroxyhyperforin 8,1-hemiacetal
Essential Safety and Handling Guide for 8-Hydroxyhyperforin 8,1-hemiacetal
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[1] Always consult your institution's COSHH (Control of Substances Hazardous to Health) risk assessment before handling this compound.[1]
| PPE Category | Specific Recommendations |
| Respiratory Protection | A dust respirator is required. Ensure it complies with local and national regulations.[1] |
| Hand Protection | Wear protective gloves.[1] |
| Eye Protection | Safety glasses are required. If there is a risk of splashing, chemical goggles must be worn.[1] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
Emergency First Aid Procedures
Immediate medical attention is required for all routes of exposure. Always show the Safety Data Sheet to the attending medical professional.[1]
| Exposure Route | First Aid Measures |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[1] |
| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Consult a doctor.[1] |
| Inhalation | Remove the individual from exposure and move to fresh air immediately. Consult a doctor.[1] |
Operational and Disposal Plans
Proper handling and disposal procedures are critical for laboratory safety and environmental protection.
Handling and Storage
-
Handling: Wash hands and skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored. Remove and wash contaminated clothing before reuse.[1] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[1] Keep the substance away from sources of ignition and avoid prolonged or repeated exposure.[1] It is recommended to handle this compound in a laboratory fume hood.[1]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place. The area should be accessible only to qualified or authorized personnel. Protect from light.
Spill and Disposal Procedures
| Procedure | Instructions |
| Spill Cleanup | Clean up spills immediately, observing all precautions outlined in the PPE section.[1] Sweep up the material and place it into a suitable container for disposal.[1] After the material has been collected, decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated until the disposal is complete.[1] |
| Waste Disposal | Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. |
| Fire Extinguishing | Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[1] Firefighters should wear personal protective equipment and extinguish the fire from a windward position.[1] If safe to do so, remove any movable containers from the vicinity of the fire.[1] |
Note on Experimental Protocols and Visualizations:
Detailed experimental protocols and signaling pathways for this compound were not available in the public domain at the time of this search. Therefore, the creation of specific diagrams for experimental workflows or signaling pathways as requested is not possible without this information. Researchers should refer to internal documentation or specialized literature for specific experimental applications of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
